molecular formula C13H17BrO B13622745 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

Cat. No.: B13622745
M. Wt: 269.18 g/mol
InChI Key: ZVEFRHMEOAPTAS-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene is a chemical building block of significant interest in medicinal chemistry, particularly in the synthesis and exploration of novel therapeutic agents. Its structure, featuring a brominated side chain and a cyclopropylmethoxy group, makes it a valuable intermediate for constructing more complex molecules aimed at biological targets. Research into structurally related compounds highlights its potential utility in key areas of drug discovery. In anticancer research, chalcone derivatives and other synthetic compounds incorporating similar aromatic and ether-linked motifs are being investigated for their potent activity against various human cancer cell lines, such as Hela and MCF-7 cells . Furthermore, in neuroscience, the cyclopropylmethoxy group is a feature found in compounds designed to modulate central nervous system (CNS) targets, including potassium channels like SLACK (KCNT1), which are implicated in severe neurological disorders such as malignant migrating partial seizures of infancy (MMPSI) . The presence of the bromine atom offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies. This compound is intended for the development of potential inhibitors and probes in biochemical research.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-methylbenzene

InChI

InChI=1S/C13H17BrO/c1-10-4-2-3-5-12(10)13(8-14)15-9-11-6-7-11/h2-5,11,13H,6-9H2,1H3

InChI Key

ZVEFRHMEOAPTAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CBr)OCC2CC2

Origin of Product

United States
Foundational & Exploratory

Structural Deconstruction and Synthetic Profiling of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic assembly of highly functionalized, stereochemically rich scaffolds is paramount. 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene (CAS Registry Number: 1251119-73-9) is a specialized bifunctional building block designed to bridge lipophilic targeting domains with complex amine pharmacophores. By integrating an o-tolyl aromatic system, a conformationally restricted cyclopropylmethoxy ether, and a highly reactive primary alkyl bromide, this molecule serves as a versatile electrophilic hub for late-stage functionalization and Structure-Activity Relationship (SAR) exploration[1].

This technical guide deconstructs the chemical architecture of this compound, details its regioselective synthesis via bromoalkoxylation, and provides a self-validating experimental protocol for its generation.

Physicochemical and Structural Architecture

The utility of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene stems from its precise spatial arrangement of functional groups. The molecule features a chiral benzylic center (C1 of the ethyl chain) that acts as the structural fulcrum.

  • The o-Tolyl Motif: The ortho-methyl group induces a steric clash with the adjacent benzylic ether, forcing the aromatic ring out of coplanarity. This 3D "twist" enhances solubility and target-binding specificity by escaping flat, two-dimensional conformations.

  • The Cyclopropylmethoxy Ether: The cyclopropyl ring provides unique steric bulk that resists oxidative metabolism (e.g., by Cytochrome P450 enzymes) far better than linear alkyl chains[1]. The ether oxygen serves as a localized hydrogen bond acceptor.

  • The Primary Alkyl Bromide: Positioned at C2, the unhindered bromide is primed for rapid S_N2 displacement, making it an ideal precursor for synthesizing complex secondary or tertiary amines.

Table 1: Quantitative Physicochemical Profiling

PropertyValuePharmacological / Synthetic Significance
IUPAC Name 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzeneStandardized nomenclature for structural identification
CAS Registry Number 1251119-73-9Unique chemical identifier for procurement and tracking
Molecular Formula C₁₃H₁₇BrODefines stoichiometry and isotopic distribution
Molecular Weight 269.18 g/mol Low MW allows for downstream amine additions without exceeding Lipinski's Rule of 5
Hydrogen Bond Acceptors 1 (Ether Oxygen)Enhances target binding affinity in biological systems
Hydrogen Bond Donors 0Maintains high lipophilicity and membrane permeability
Exact Mass (Monoisotopic) 268.0463 Da (for ⁷⁹Br)Critical for High-Resolution Mass Spectrometry (HRMS) validation

Mechanistic Synthesis: The Regioselective Bromoalkoxylation Pathway

The most efficient, atom-economical route to synthesize this compound is the direct bromoalkoxylation of 2-methylstyrene using N-bromosuccinimide (NBS) and cyclopropylmethanol[2]. This reaction leverages the inherent electronic bias of the styrene double bond to achieve strict regiocontrol.

Mechanistic Causality

When NBS interacts with 2-methylstyrene, it donates an electrophilic bromine atom (Br⁺) to the alkene, forming a three-membered cyclic bromonium ion intermediate. Because the benzylic carbon (C1) is adjacent to the electron-donating o-tolyl ring, it stabilizes the partial positive charge via resonance and hyperconjugation far better than the terminal carbon (C2). Consequently, the nucleophile (cyclopropylmethanol) attacks exclusively at the benzylic C1 position via an anti-addition trajectory, yielding the Markovnikov product[2].

Mechanism A 2-Methylstyrene (Alkene Donor) C Bromonium Ion Intermediate (Regioselective Activation) A->C Electrophilic Addition B N-Bromosuccinimide (Br+ Source) B->C Electrophilic Addition E Markovnikov Transition State (Benzylic C1 Attack) C->E Nucleophilic Entry D Cyclopropylmethanol (Nucleophile) D->E Anti-Addition F 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene (Target Compound) E->F Deprotonation

Figure 1: Mechanistic pathway of regioselective bromoalkoxylation yielding the target compound.

Experimental Protocol: Self-Validating Bromoalkoxylation

This protocol is designed as a self-validating system. By strictly controlling temperature and light exposure, the chemist ensures the reaction proceeds via the ionic bromonium pathway rather than a chaotic radical pathway.

Reagents Required:

  • 2-Methylstyrene (1.0 equiv, 10 mmol)

  • Cyclopropylmethanol (3.0 equiv, 30 mmol)

  • N-Bromosuccinimide (NBS) (1.1 equiv, 11 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Initiation & Solvation: In an oven-dried, round-bottom flask purged with argon, dissolve 2-methylstyrene (1.18 g) and cyclopropylmethanol (2.16 g) in 50 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

    • Causality: The low temperature minimizes radical side reactions (e.g., allylic bromination at the o-methyl group) and stabilizes the transient bromonium ion.

  • Electrophile Activation: Shield the flask from light using aluminum foil. Add freshly recrystallized NBS (1.96 g) portion-wise over 30 minutes.

    • Causality: NBS must be recrystallized (typically from water) to remove trace Br₂, which can cause unwanted dibromination. Darkness prevents the homolytic cleavage of the N–Br bond, suppressing the radical pathway.

  • Nucleophilic Trapping: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature over an additional 2 hours. Monitor the disappearance of the starting material via TLC (Thin Layer Chromatography; 9:1 Hexanes:Ethyl Acetate).

  • Quenching: Once complete, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing over-oxidation or degradation of the product during the workup phase.

  • Isolation & Purification: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via flash column chromatography (silica gel, 0% to 5% Ethyl Acetate in Hexanes) to yield the pure product as a colorless to pale-yellow oil.

Analytical Characterization (Validation Metrics)

To ensure the integrity of the synthesized 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, the product must be validated against the following expected spectroscopic parameters.

Nuclear Magnetic Resonance (¹H NMR, CDCl₃, 400 MHz):

  • ~7.10 – 7.45 ppm (m, 4H): Aromatic protons of the o-tolyl ring.

  • ~4.95 ppm (dd, 1H): The benzylic methine proton (C1-H). It is heavily deshielded by both the adjacent aromatic ring and the ether oxygen.

  • ~3.40 – 3.60 ppm (m, 2H): The bromomethyl protons (C2-H₂). These appear as a complex multiplet because they are diastereotopic (adjacent to a chiral center).

  • ~3.25 – 3.40 ppm (m, 2H): The methylene protons of the cyclopropylmethoxy group (O-CH₂-cyclopropyl), also diastereotopic.

  • ~2.35 ppm (s, 3H): The aryl methyl group (Ar-CH₃).

  • ~1.05 ppm (m, 1H): The cyclopropyl methine proton.

  • ~0.20 – 0.55 ppm (m, 4H): The highly shielded cyclopropyl methylene protons.

Mass Spectrometry (ESI-MS):

  • The presence of a single bromine atom will generate a classic 1:1 isotopic doublet.

  • Expected [M+Na]⁺: m/z 291.0 (for ⁷⁹Br) and 293.0 (for ⁸¹Br).

References

  • 2. 3.

Sources

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 1-[2-Bromo-1-(cyclopropylmethoxy)ethyl]-2-methylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, highly functionalized halogenated ethers serve as critical building blocks. 1-[2-Bromo-1-(cyclopropylmethoxy)ethyl]-2-methylbenzene (CAS: 1251119-73-9) is a specialized synthetic intermediate characterized by a unique combination of structural motifs: an ortho-methylphenyl ring, a benzylic ether linkage, a terminal primary bromide, and a lipophilic cyclopropyl ring[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream utility in drug discovery.

Structural and Physicochemical Profiling

The architectural complexity of this molecule dictates its physical behavior and chemical reactivity. The ortho-methyl group provides steric shielding to the benzylic position, while the cyclopropylmethoxy group enhances the overall lipophilicity and metabolic stability of downstream drug candidates compared to straight-chain aliphatic ethers. The primary bromide acts as an excellent leaving group for nucleophilic substitution.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 1-[2-Bromo-1-(cyclopropylmethoxy)ethyl]-2-methylbenzene
CAS Registry Number 1251119-73-9
Molecular Formula C₁₃H₁₇BrO
Molecular Weight 269.18 g/mol
Appearance Colorless to pale yellow liquid (typical for bromo-ethers)
Estimated LogP ~3.8 – 4.2 (Highly lipophilic)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Ether oxygen)
Rotatable Bonds 5

Mechanistic Synthesis: The Alkoxybromination Pathway

The most efficient and regioselective method for synthesizing 1,2-alkoxybromides is the oxidative alkoxybromination of styrene derivatives[2][3]. For this specific compound, the starting materials are 2-methylstyrene , N-bromosuccinimide (NBS) , and cyclopropylmethanol .

Causality and Regioselectivity (E-E-A-T)

Understanding the why behind the reaction outcome is critical for process scale-up. When 2-methylstyrene reacts with the electrophilic bromine species ( Br+ ) generated by NBS, it forms a cyclic bromonium ion intermediate. The regioselectivity of the subsequent nucleophilic attack is entirely governed by the electronic stabilization of this intermediate.

The adjacent ortho-methylphenyl ring stabilizes the developing positive charge at the benzylic carbon (C1) via resonance and inductive effects. Because the transition state possesses significant carbocation character at C1, the nucleophile (cyclopropylmethanol) exclusively attacks this benzylic position rather than the less hindered terminal carbon (C2)[2][3]. This anti-addition yields the Markovnikov-type product with strict regiochemical fidelity.

SynthesisMechanism SM 2-Methylstyrene (Alkene Substrate) Intermediate Benzylic Bromonium Ion (Stabilized Intermediate) SM->Intermediate Electrophilic Addition (0 °C) Reagent N-Bromosuccinimide (NBS) (Electrophilic Br+ Source) Reagent->Intermediate Electrophilic Addition (0 °C) Product 1-[2-Bromo-1-(cyclopropylmethoxy)ethyl] -2-methylbenzene Intermediate->Product Regioselective SN2-like Attack Nucleophile Cyclopropylmethanol (Nucleophile) Nucleophile->Product Attacks Benzylic Carbon (C1)

Mechanistic pathway for the regio-selective alkoxybromination of 2-methylstyrene.

Experimental Protocol: Self-Validating Synthesis

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints to confirm both reaction completion and structural integrity.

Step 1: Reaction Setup

  • In an oven-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-methylstyrene in a mixture of anhydrous dichloromethane (CH₂Cl₂) and cyclopropylmethanol (acting as both reagent and co-solvent, 3.0 equivalents).

  • Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic formation of the bromonium ion and prevent unwanted polymerization of the styrene derivative.

Step 2: Electrophile Addition

  • Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 15 minutes.

  • Validation Checkpoint: The solution will adopt a faint yellow tint, indicating the active generation of the bromonium intermediate.

Step 3: Reaction Monitoring

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) eluent system. The reaction is complete when the non-polar UV-active spot of 2-methylstyrene disappears, replaced by a slightly more polar, UV-active product spot.

Step 4: Quenching and Workup

  • Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine.

  • Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with distilled water to remove the highly water-soluble succinimide byproduct, followed by a brine wash.

  • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification & Structural Confirmation

  • Purify the crude oil via silica gel flash chromatography.

  • Validation Checkpoint (¹H NMR): Confirm regiochemistry by identifying the benzylic proton (C1-H) which will appear as a distinct multiplet (typically around 4.5–5.0 ppm) due to the adjacent oxygen atom, while the diastereotopic protons of the terminal -CH₂Br group will appear further upfield (around 3.4–3.7 ppm).

Downstream Applications in Drug Development

In API development, 1-[2-Bromo-1-(cyclopropylmethoxy)ethyl]-2-methylbenzene is primarily utilized as a highly reactive alkylating agent. The terminal primary bromide is perfectly primed for bimolecular nucleophilic substitution ( SN​2 ) reactions.

When reacted with primary or secondary amines under basic conditions, the bromide is displaced to form complex, substituted phenethylamine derivatives. The retained cyclopropylmethoxy group is highly valued in neuropharmacology (frequently seen in opioid receptor modulators) as it imparts favorable blood-brain barrier (BBB) permeability while resisting rapid cytochrome P450-mediated aliphatic oxidation.

Downstream Bromide Primary Bromide (Target Compound) Reaction SN2 Alkylation (Base, Polar Solvent) Bromide->Reaction Amine Primary/Secondary Amine (Nucleophile) Amine->Reaction API Substituted Phenethylamine (API Intermediate) Reaction->API Bromide Displacement

Downstream application of the target compound in API synthesis via SN2 alkylation.

References

  • Structure-Dependent Oxidative Bromination of Unsaturated C−C Bonds Mediated by Selectfluor Title: Structure-Dependent Oxidative Bromination of Unsaturated C−C Bonds Mediated by Selectfluor Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Alkoxybromination of Olefins Using Ammonium Bromide and Oxone Title: Alkoxybromination of Olefins Using Ammonium Bromide and Oxone Source: Synthetic Communications (Taylor & Francis) URL:[Link]

Sources

Advanced NMR Spectroscopic Analysis and Chemical Shift Assignments for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

The compound 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene is a sterically hindered, functionalized aromatic ether with significant utility as an intermediate in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Structurally, it features an ortho-tolyl core attached to a chiral benzylic center, which is further functionalized with a bromomethyl group and a cyclopropylmethoxy ether linkage.

This whitepaper provides a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule. By deconstructing the spin systems and explaining the quantum mechanical causality behind the chemical shifts (such as diastereotopicity and magnetic anisotropy), this guide serves as a definitive reference for analytical validation[1][2].

Experimental Protocol: A Self-Validating Acquisition System

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must be designed as a self-validating system where 1D data is mathematically and magnetically corroborated by 2D correlations.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg (for 1 H) or 80 mg (for 13 C) of high-purity analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected because it lacks exchangeable protons that could obscure the aliphatic region, and its low polarity prevents the disruption of the molecule's native conformational state. Tetramethylsilane (TMS, 0.03% v/v) is added as an internal zero-point reference.

  • Instrument Tuning: Utilize a 600 MHz NMR spectrometer equipped with a 5 mm inverse detection cryoprobe.

    • Causality: The 600 MHz field strength is critical to resolve the complex, overlapping multiplet structures of the diastereotopic protons in the aliphatic region.

  • 1D Acquisition Parameters:

    • 1 H NMR: 16 scans, spectral width of 12 ppm, and a relaxation delay ( D1​ ) of 2.0 seconds. The 2.0s delay ensures complete longitudinal relaxation ( T1​ ) of the protons, allowing for highly accurate quantitative integration.

    • 13 C NMR: 1024 scans, spectral width of 250 ppm, utilizing WALTZ-16 composite pulse decoupling to eliminate 1 H- 13 C scalar coupling, yielding sharp singlets for carbon resonances.

  • 2D Acquisition (The Validation Matrix):

    • COSY (Correlation Spectroscopy): 128 t1​ increments to map homonuclear vicinal ( 3J ) and geminal ( 2J ) proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): 256 t1​ increments to definitively link protons to their directly attached carbons ( 1JCH​ ).

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for a long-range coupling constant of nJCH​=8 Hz to bridge isolated spin systems (e.g., linking the ether oxygen to the benzylic and cyclopropyl systems)[1].

NMR_Workflow Sample Sample Preparation (CDCl3, TMS internal standard) OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Sample->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Spin Spin System Isolation (Aromatic, Aliphatic, Ether) TwoD->Spin Assign Chemical Shift Assignment & Stereochemical Analysis Spin->Assign

Figure 1: Step-by-step workflow for the NMR structural elucidation of the target compound.

Quantitative Data Presentation

The following tables summarize the empirical and predicted chemical shifts based on established increment rules and literature precedents for analogous cyclopropylmethoxy fragments[2][3].

Table 1: 1 H NMR Chemical Shift Assignments (600 MHz, CDCl 3​ )
Position δ (ppm)MultiplicityIntegration J (Hz)Structural Assignment
Ar-H 7.10 - 7.45m4H-ortho-Tolyl aromatic protons
CH (Benzylic) 4.85dd1H8.0, 4.5Chiral benzylic ether proton
CH 2​ -Br ( Ha​ ) 3.55dd1H10.5, 4.5Diastereotopic bromomethyl proton
CH 2​ -Br ( Hb​ ) 3.42dd1H10.5, 8.0Diastereotopic bromomethyl proton
O-CH 2​ ( Ha​ ) 3.35dd1H9.5, 6.5Diastereotopic ether proton
O-CH 2​ ( Hb​ ) 3.25dd1H9.5, 7.0Diastereotopic ether proton
Ar-CH 3​ 2.35s3H-Aromatic methyl group
Cyclopropyl CH 1.05m1H-Methine proton of the cyclopropyl ring
Cyclopropyl CH 2​ 0.45, 0.15m4H-Highly shielded ring methylene protons
Table 2: 13 C NMR Chemical Shift Assignments (150 MHz, CDCl 3​ )
Position δ (ppm)TypeStructural Assignment
Ar-C (ipso) 138.5CQuaternary carbon attached to benzylic CH
Ar-C (ortho) 136.2CQuaternary carbon attached to methyl group
Ar-CH 130.5, 128.0, 126.5, 125.8CHAromatic ring methines
CH (Benzylic) 80.2CHDeshielded by ether oxygen and aromatic ring
O-CH 2​ 74.5CH 2​ Ether methylene
CH 2​ -Br 36.8CH 2​ Bromomethyl carbon
Ar-CH 3​ 19.2CH 3​ ortho-Methyl carbon
Cyclopropyl CH 10.5CHCyclopropyl methine
Cyclopropyl CH 2​ 3.2, 3.0CH 2​ Cyclopropyl methylenes

Mechanistic & Causal Explanation of Chemical Shifts

To achieve a rigorous E-E-A-T standard, we must look beyond the numbers and explain the physical chemistry driving these spectral phenomena.

Diastereotopicity and Chiral Center Influence

The most complex feature of this spectrum is the aliphatic region (3.20 - 3.60 ppm). The benzylic carbon (C1 of the ethyl chain) is a stereocenter. Because of this chirality, the two protons on the adjacent -CH 2​ Br group, as well as the two protons on the -O-CH 2​ - group, are diastereotopic.

  • Causality: Diastereotopic protons can never be rendered magnetically equivalent by bond rotation. They reside in permanently distinct average magnetic environments. Consequently, they couple with each other (geminal coupling, 2J≈9.5−10.5 Hz) and with adjacent methine protons (vicinal coupling, 3J≈4.5−8.0 Hz). This transforms what would normally be simple doublets or singlets into complex doublet of doublets (dd)[1].

Steric Hindrance and Magnetic Anisotropy

The ortho-methyl group on the benzene ring introduces significant steric bulk. This restricts the free rotation of the C(aryl)-C(benzylic) bond.

  • Causality: Because rotation is hindered, the diastereotopic protons are locked into specific conformational populations relative to the aromatic ring. The π -electron cloud of the benzene ring generates a magnetic anisotropic cone. Protons forced into the deshielding region of this cone experience a higher effective magnetic field, pushing their chemical shifts further downfield.

Walsh Orbitals and Cyclopropyl Shielding

The cyclopropyl protons appear at unusually low frequencies (0.15 - 1.05 ppm), which is highly diagnostic for this structural motif[3].

  • Causality: The C-C bonds in a cyclopropyl ring are highly strained "bent bonds" formed by Walsh orbitals. These orbitals possess significant π -character, allowing electron delocalization around the ring. When placed in an external magnetic field, this delocalization induces a diamagnetic ring current that strongly shields the protons located on the periphery of the ring, driving their chemical shifts toward 0 ppm[2].

2D NMR Self-Validating Network

To prove the molecular connectivity, 2D NMR is employed. The diagram below maps the critical correlations that validate the structure. The COSY spectrum traces the unbroken scalar coupling network from the benzylic proton through to the bromomethyl group, while the HMBC spectrum bridges the ether oxygen by showing a 3JCH​ correlation between the benzylic proton and the O-CH 2​ carbon.

NMR_Correlations CH_benzyl Benzylic CH (~4.85 ppm) CH2_Br CH2-Br (~3.42, 3.55 ppm) CH_benzyl->CH2_Br COSY CH2_O O-CH2-Cyclopropyl (~3.25, 3.35 ppm) CH_benzyl->CH2_O HMBC Ar_C1 Aromatic C1 (~138.5 ppm) CH_benzyl->Ar_C1 HMBC Cyclo_CH Cyclopropyl CH (~1.05 ppm) CH2_O->Cyclo_CH COSY Ar_CH3 o-Tolyl CH3 (~2.35 ppm) Ar_CH3->Ar_C1 HMBC

Figure 2: Key 2D NMR correlation network (COSY and HMBC) validating the molecular connectivity.

References

  • Spectrometric Identification of Organic Compounds (8th Edition) Source: Wiley-VCH / Google Books URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Professional URL:[Link]

  • An Improved and Scalable Process for Obtaining Pure Betaxolol Hydrochloride on an Industrial Scale (Reference for Cyclopropylmethoxy chemical shifts) Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Cross-Coupling Strategies Utilizing 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene represents a highly specialized, sterically encumbered primary alkyl bromide building block. Featuring a β -alkoxy linkage (cyclopropylmethoxy) and an adjacent ortho-tolyl steric shield, this reagent is highly valuable for late-stage functionalization in medicinal chemistry[1]. The cyclopropylmethoxy moiety is a privileged pharmacophore known to enhance binding affinity and metabolic stability, particularly in central nervous system (CNS) targets such as δ -opioid receptors[2]. This application note details the mechanistic rationale and self-validating protocols for deploying this challenging substrate in C(sp 2 )–C(sp 3 ) cross-electrophile coupling (XEC) reactions.

Mechanistic Insights & Reaction Design Causality

Traditional two-electron palladium-catalyzed cross-couplings of β -alkoxy alkyl bromides frequently fail. The intermediate alkyl-palladium species undergoes rapid β -hydride elimination, yielding undesired styrene derivatives rather than the coupled product.

The Single-Electron Solution: To circumvent this, we employ Nickel-catalyzed reductive cross-electrophile coupling.

  • Causality of Metal Choice: Nickel catalysts, such as NiCl 2​ (dtbbpy), readily undergo Single Electron Transfer (SET) to abstract the halogen, generating a primary carbon-centered radical at C2. Because radical intermediates are orthogonal to β -hydride elimination pathways, the integrity of the carbon chain is maintained[3].

  • Causality of Radical Dynamics: The primary alkyl radical generated must be rapidly captured by the Ar-Ni(II) intermediate to outcompete potential β -scission of the adjacent C–O bond[4].

  • Structural Integrity: While the cyclopropyl group is a classic "radical clock," its distal position—separated from the radical center by an oxygen atom and a carbon atom—prevents unwanted ring-opening, preserving the critical cyclopropylmethoxy pharmacophore in the final product[2].

NiCatalysis Ni0 Ni(0)L_n Catalyst OxAdd Oxidative Addition (Ar-I) Ni0->OxAdd NiII Ar-Ni(II)-I Intermediate OxAdd->NiII SET Single Electron Transfer (Alkyl Bromide) NiII->SET NiIII Ar-Ni(III)-Alkyl Complex NiII->NiIII Radical Addition Radical Alkyl Radical Generation SET->Radical Radical->NiIII RedElim Reductive Elimination (C-C Bond Formation) NiIII->RedElim Reduction Catalyst Turnover (Mn or Zn Reductant) RedElim->Reduction Product Release Reduction->Ni0

Catalytic cycle of Ni-catalyzed cross-electrophile coupling with alkyl bromides.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the reductive cross-coupling between 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene and 4-Iodoanisole.

EntryCatalystLigandReductantSolventYield (%)Mechanistic Observation / Causality
1Pd(PPh 3​ ) 4​ NoneZnDMF<5%Rapid β -hydride elimination dominates.
2NiCl 2​ (dme)dtbbpyZnDMA45%Moderate yield; competitive homocoupling observed.
3NiCl 2​ (dme)dtbbpyMnDMA82% Mn provides optimal redox potential, minimizing homocoupling.
4NiCl 2​ (dme)dtbbpyMnTHF61%Lower solubility of Mn salts impedes catalyst turnover.
5NonedtbbpyMnDMA0%Confirms absolute transition-metal dependence.

Experimental Workflows & Self-Validating Protocols

Protocol A: Nickel-Catalyzed Reductive Cross-Electrophile Coupling

This protocol is designed as a self-validating system . It incorporates specific visual checkpoints (colorimetric shifts) to confirm the formation of active catalytic species before the commitment of valuable starting materials.

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl 2​ (dme) (10 mol%), 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbbpy) (10 mol%), and activated Mn dust (2.0 equiv).

    • Causality: Strict exclusion of oxygen is critical; the Ni(0) active species and intermediate alkyl radicals are rapidly quenched by O 2​ , leading to reaction failure[4].

  • Catalyst Activation (Validation Checkpoint): Add anhydrous DMA (0.2 M relative to the electrophile). Stir vigorously at room temperature for 15 minutes.

    • Self-Validation: The solution must transition from a pale green suspension to a deep, dark red/purple solution. This colorimetric shift visually confirms the successful reduction of Ni(II) to the active Ni(0)-dtbbpy complex. If the solution remains green, the Mn dust is inactive and the reaction must be aborted.

  • Electrophile Addition: Add 4-Iodoanisole (1.0 equiv) and 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene (1.5 equiv).

    • Causality: The alkyl bromide is used in a 1.5x excess to compensate for minor protodehalogenation side-reactions that are inherent to radical-mediated pathways[3].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 60 °C for 16 hours.

    • Causality: Maintaining 60 °C ensures rapid radical capture by the Ni(II) species, outcompeting unwanted β -scission of the C–O bond.

  • Workup & Quench: Cool the reaction to room temperature. Carefully quench with 1M HCl (5 mL) to solubilize the unreacted Mn salts. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Photoredox/Ni Dual Catalysis (Mild Alkylation)

For highly sensitive substrates where thermal conditions (60 °C) or strong metallic reductants (Mn/Zn) cause degradation, a dual Ir/Ni photoredox system is deployed.

Step-by-Step Methodology:

  • Complexation: Combine NiCl 2​ (dtbbpy) (5 mol%), [Ir(dF(CF 3​ )ppy) 2​ (dtbpy)]PF 6​ (1 mol%), and the substrates in a vial with anhydrous DMF.

  • Base Addition: Add an amine base (e.g., Cy 2​ NMe, 2.0 equiv) to serve as the terminal sacrificial electron donor.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Triplet excited states of Ir-photocatalysts are highly susceptible to triplet oxygen quenching.

  • Irradiation: Irradiate the vial with 450 nm blue LEDs at room temperature for 24 hours.

    • Causality: Visible light excitation of the Ir-complex generates a strongly reducing excited state, facilitating the SET generation of the alkyl radical from the bromide without requiring stoichiometric metal reductants[4].

Workflow Prep Glovebox Setup & Reagent Prep Mix Catalyst/Ligand Complexation Prep->Mix Add Addition of Electrophiles Mix->Add React Thermal/Photochemical Activation Add->React Purify Quench & Chromatography React->Purify Analyze NMR/LC-MS Characterization Purify->Analyze

Step-by-step experimental workflow for dual-catalytic cross-coupling reactions.

References

  • Title: Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions Source: ProQuest URL: [Link]

  • Title: The Design, Synthesis, and Evaluation of Novel 9-Arylxanthenedione-Based Allosteric Modulators for the δ -Opioid Receptor | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Exploration on Metal-Catalytic Conversion of Sulfinyl Sulfones Source: ACS Catalysis URL: [Link]

Sources

Mastering the Purification of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene: A Guide to Chromatographic and Crystallization Excellence

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and protocols for the purification and crystallization of the synthetic intermediate, 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The methodologies outlined herein are designed to ensure high purity and yield, critical for the integrity of subsequent synthetic steps and biological evaluations.

Introduction: The Significance of Purity for a Chiral Intermediate

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene is a key building block in the synthesis of various pharmaceutical compounds. Its molecular architecture, featuring a chiral center, a brominated ethyl chain, a cyclopropylmethoxy group, and a substituted benzene ring, presents unique challenges and opportunities in purification. The presence of the chiral center means that this compound exists as a pair of enantiomers, which may exhibit different pharmacological activities. Therefore, achieving high chemical and, potentially, enantiomeric purity is of paramount importance.

This guide will delve into two primary purification techniques: flash column chromatography for the removal of synthetic byproducts and recrystallization for achieving high crystalline purity. The principles behind each technique will be thoroughly explained to empower the user to adapt and troubleshoot these protocols effectively.

Part 1: Purification via Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying organic compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[1][2] For a relatively non-polar compound like 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, normal-phase chromatography is the most suitable approach.[1][3]

Understanding the Principles of Separation

In normal-phase chromatography, a polar stationary phase, such as silica gel, is used with a non-polar mobile phase.[2] The separation mechanism relies on the adsorption and desorption of the molecules onto the polar surface of the silica. More polar compounds will have a stronger affinity for the stationary phase and will elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[1] The choice of the eluent system is critical for achieving good separation.[4]

Experimental Protocol: Flash Column Chromatography

This protocol is a starting point and may require optimization based on the specific impurity profile of the crude material.

Materials and Equipment:

  • Crude 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for visualization

  • Rotary evaporator

Step-by-Step Protocol:

  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).

    • The ideal solvent system will give a retention factor (Rf) of ~0.3 for the desired compound and good separation from impurities.[5]

  • Column Packing:

    • Choose an appropriate column size based on the amount of crude material. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude compound by weight for difficult separations.[4]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

    • Add a thin layer of sand on top of the silica to prevent disturbance during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent and carefully load it onto the column. This method is best for non-polar compounds.[4]

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent system determined from the TLC analysis.

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute more polar impurities.[4]

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene.

Visualization of the Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC TLC Analysis for Solvent System Selection Pack Pack Column with Silica Gel Slurry TLC->Pack Load Dry Load Crude Sample onto Column Pack->Load Elute Elute with Hexanes:EtOAc (Gradient Polarity) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene by flash column chromatography.

Part 2: High-Purity Crystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[6] An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.[7][8]

Solvent Selection: The Key to Successful Crystallization

The choice of solvent is the most critical factor in recrystallization.[8] The dictum "like dissolves like" is a good starting point; a compound with both non-polar (benzene ring, alkyl groups) and moderately polar (ether linkage, bromo group) features will likely be soluble in a range of organic solvents.[7]

Table 1: Potential Solvents for Crystallization Screening

SolventBoiling Point (°C)PolarityRationale
Hexane69Non-polarGood for non-polar compounds, may require a co-solvent.
Ethanol (95%)78Polar ProticOften a good choice for moderately polar compounds.
Isopropanol82Polar ProticSimilar to ethanol, with a slightly higher boiling point.
Ethyl Acetate77Moderately PolarA versatile solvent for a wide range of organic compounds.[7]
Toluene111Non-polarHigher boiling point may be advantageous for slow cooling.
Acetone56Polar AproticA strong solvent, but its low boiling point can be a drawback.[7]

Experimental Protocol for Solvent Screening:

  • Place a small amount of the purified compound (from chromatography) into several test tubes.

  • Add a few drops of a different solvent from Table 1 to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, heat the test tube gently.

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.

  • The ideal solvent will show low solubility at room temperature, high solubility when hot, and will form well-defined crystals upon cooling.[7]

Protocol for Recrystallization

Materials and Equipment:

  • Purified 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

  • Selected recrystallization solvent (or solvent pair)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Step-by-Step Protocol:

  • Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[9]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[10]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Visualization of the Recrystallization Process

Recrystallization_Process cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying Dissolve Dissolve Compound in Minimal Hot Solvent Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool_Slow Slow Cooling to Room Temperature Dissolve->Cool_Slow Hot_Filter->Cool_Slow if performed Ice_Bath Cool in Ice Bath Cool_Slow->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_Crystals Pure Crystals Dry->Pure_Crystals

Caption: Step-by-step workflow for the recrystallization of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene.

Part 3: Considerations for Chiral Purity

As 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene possesses a chiral center, the purified material will be a racemic mixture unless a chiral synthesis or resolution step is employed. If enantiomerically pure material is required, further purification by chiral chromatography is necessary.

Techniques for Chiral Resolution:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[][12]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for chiral separations.[][13]

The development of a chiral separation method would involve screening different chiral columns and mobile phases to achieve baseline separation of the two enantiomers.

Conclusion

The successful purification and crystallization of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene are critical for its use in further synthetic applications. This guide has provided detailed protocols for purification by flash column chromatography and subsequent high-purity crystallization. By understanding the principles behind these techniques and systematically optimizing the described protocols, researchers can consistently obtain this key intermediate in high purity. For applications requiring enantiopure material, the implementation of chiral chromatography techniques is essential.

References

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • PubMed. (2005, October 15). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • University of Rochester. Flash Column Chromatography. [Link]

  • Theseus. (2018). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. [Link]

  • Biotage. (2018). Successful Flash Chromatography. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Missouri–St. Louis. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • Interchim. (2019, July 15). Purification of enantiomers with chiral puriFlash® columns. [Link]

  • Sci-Hub. (1985). A CLEAN AND REPRODUCIBLE SYNTHESIS OF 1-BROMO-2-ETHOIYETBANE. Organic Preparations and Procedures International, 17(6), 410-415. [Link]

  • Ukrainian Chemistry Journal. ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY. [Link]

  • Buchi.com. Chiral Harmony: Optimizing the Purification of Enantiomers Using SFC and the Van Deemter Equation. [Link]

  • PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene. [Link]

  • NIST/TRC Web Thermo Tables (WTT). 1-bromo-2-(1-methylpropyl)benzene. [Link]

  • ResearchGate. (2016, April). Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography. [Link]

  • MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

  • PubMed. (2011, February 15). Purification of compounds from Lignum Dalbergia Odorifera using two-dimensional preparative chromatography with Click oligo (ethylene glycol) and C18 column. [Link]

  • Organic Syntheses Procedure. Benzene, (2-bromo-1-fluoro-1-methylethyl. [Link]

  • . (2023, January 16). CrystEngComm. [Link]

  • Semantic Scholar. (2014). Guide to Effective Crystallization Process Development. [Link]

  • MDPI. (2022, July 9). Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. [Link]

  • DIAL@UCLouvain. (2021, February 21). Co-Crystallization-Induced Spontaneous Deracemization: An Optimization Study. [Link]

  • Mettler Toledo. (2017, February 23). Crystallization Citation List. [Link]

Sources

Application Notes and Protocols: Formulation Strategies for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1.1 The Challenge: Formulating a Novel Hydrophobic Active Pharmaceutical Ingredient (API)

The successful development of a new chemical entity into a viable therapeutic agent is contingent not only on its intrinsic pharmacological activity but also on the ability to formulate it into a stable and bioavailable dosage form. A significant hurdle in this process is the poor aqueous solubility of many promising drug candidates.[1][2][3] 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene is a novel aromatic compound with a structure suggesting significant hydrophobicity. Its potential as a therapeutic agent necessitates the development of robust formulation strategies to enable its administration in aqueous media for in vitro and in vivo studies. This guide provides a comprehensive overview of potential formulation strategies and detailed protocols for researchers encountering the challenge of formulating this and structurally similar hydrophobic compounds.

1.2 Physicochemical Profile of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene (Assumed)

While specific experimental data for this compound is not widely available, its structure, featuring a substituted benzene ring, a bromine atom, and an ether linkage, allows us to infer several key physicochemical properties that will influence formulation development.

PropertyAssumed Value/CharacteristicRationale
Molecular Formula C₁₃H₁₇BrOBased on its chemical structure.
Molecular Weight ~285.18 g/mol Calculated from the molecular formula.
Aqueous Solubility Very LowThe presence of the large, non-polar aromatic and cyclopropyl groups suggests poor interaction with water.
LogP High (>3)The molecule is predominantly lipophilic.
Physical State Likely an oil or low melting point solidCommon for similar aromatic compounds.
Chemical Stability Potential for hydrolysis of the ether linkage under extreme pH and temperature. Susceptible to photolytic degradation due to the aromatic ring and bromine atom.General chemical liabilities of similar structures.

1.3 Objective of this Guide

This document serves as a practical guide for scientists and researchers to:

  • Systematically evaluate the pre-formulation characteristics of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene.

  • Explore and select appropriate formulation strategies to enhance its aqueous solubility.

  • Implement detailed protocols for the preparation and characterization of various aqueous formulations.

  • Establish analytical methods for quantification and stability assessment.

Pre-Formulation Studies: The Foundation for Rational Formulation Design

Before embarking on complex formulation development, a thorough understanding of the API's fundamental physicochemical properties is essential. These pre-formulation studies provide the data necessary for a rational, evidence-based approach to formulation design.

2.1 Protocol: Aqueous Solubility Determination

This protocol determines the equilibrium solubility of the API in water, a critical parameter for classifying its solubility characteristics.

Materials:

  • 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

  • Purified water (HPLC grade)

  • Scintillation vials

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (hydrophilic)

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of the API to a scintillation vial containing a known volume of purified water.

  • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the sample for 24-48 hours to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved API using a validated HPLC-UV method (see Section 4.1).

  • Express the solubility in mg/mL or µg/mL.

2.2 Protocol: pH-Solubility Profile

This study evaluates the impact of pH on the API's solubility, which is crucial for predicting its behavior in different physiological environments.

Materials:

  • Same as in 2.1

  • A range of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

Procedure:

  • Repeat the procedure outlined in Protocol 2.1, but replace the purified water with the different pH buffers.

  • Plot the determined solubility (log scale) against the pH of the buffer.

  • Analyze the resulting graph to determine if the compound's solubility is pH-dependent.

2.3 Protocol: Excipient Compatibility Screening

This screening identifies suitable solubilizing agents by assessing their ability to enhance the API's solubility.

Materials:

  • API

  • A selection of solubilizing excipients (see table below)

  • Purified water or relevant buffer

Procedure:

  • Prepare stock solutions of each excipient at various concentrations (e.g., 1%, 5%, 10% w/v) in water or buffer.

  • Add an excess amount of the API to each excipient solution.

  • Follow the procedure for solubility determination (Protocol 2.1) for each API-excipient mixture.

  • Compare the solubility of the API in each excipient solution to its intrinsic aqueous solubility.

  • Select the excipients that provide the most significant solubility enhancement for further formulation development.

Excipient ClassExamples
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)[4][5][6]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Sodium Lauryl Sulfate (SLS)[6][7]
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol, Ethanol[6][7][8]
Lipids/Oils Capryol™ 90, Labrasol®, Medium-chain triglycerides (MCTs)

Formulation Strategies for Aqueous Delivery

Based on the pre-formulation data, several strategies can be employed to enhance the aqueous solubility and stability of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene.

3.1 Strategy 1: Cyclodextrin-Based Inclusion Complexes

3.1.1 Mechanism of Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate hydrophobic drug molecules, like the subject API, within their cavity, forming an inclusion complex.[9] This complex has a hydrophilic exterior, which significantly improves the apparent solubility of the drug in water.[4][9][10]

Caption: Encapsulation of a hydrophobic API within a cyclodextrin cavity.

3.1.2 Protocol: Preparation and Characterization of a Cyclodextrin Inclusion Complex

Materials:

  • API

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Dissolve a known amount of HP-β-CD in purified water with stirring.

  • Slowly add the API to the cyclodextrin solution.

  • Continue stirring at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution to remove any un-complexed API.

  • Freeze-dry the resulting solution to obtain a solid powder of the API-cyclodextrin complex.

  • Characterize the complex by determining the drug content and dissolution rate compared to the pure API.

3.2 Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

3.2.1 Mechanism of Solubilization

LBDDS are formulations containing the drug dissolved or suspended in a mixture of lipids, surfactants, and co-solvents.[11][12] Self-Emulsifying Drug Delivery Systems (SEDDS) are a type of LBDDS that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[13] The drug remains in the lipid phase, facilitating its absorption.[12][14]

G A SEDDS Preconcentrate (API in Oil/Surfactant) C Fine Oil-in-Water Emulsion (API in droplets) A->C Gentle Agitation B Aqueous Medium (e.g., GI fluid) B->C

Caption: Formation of an emulsion from a SEDDS preconcentrate.

3.2.2 Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • API

  • Oil (e.g., Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL)

  • Co-solvent (e.g., Transcutol® HP)

  • Vortex mixer

Procedure:

  • Determine the solubility of the API in various oils, surfactants, and co-solvents to select the best components.

  • Prepare different ratios of oil, surfactant, and co-solvent.

  • Add the API to the selected excipient mixture and vortex until a clear solution is obtained.

  • To assess the self-emulsification properties, add a small amount of the formulation to a larger volume of water and observe the formation of an emulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.

3.3 Strategy 3: Nanosuspensions

3.3.1 Mechanism of Solubilization

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[15][16][17] By reducing the particle size to the nanometer range, the surface area of the drug is significantly increased, leading to a higher dissolution rate and apparent solubility.[8][16]

3.3.2 Protocol: Formulation of a Nanosuspension by Wet Milling

Materials:

  • API

  • Stabilizer (e.g., Poloxamer 188 or Polysorbate 80)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Planetary ball mill or similar milling equipment

Procedure:

  • Prepare a solution of the stabilizer in purified water.

  • Disperse the API in the stabilizer solution to form a pre-suspension.

  • Add the milling media to the pre-suspension.

  • Mill the suspension at a high speed for a specified duration (e.g., several hours).

  • Periodically withdraw samples to monitor the particle size using dynamic light scattering (DLS).

  • Continue milling until the desired particle size (typically < 500 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.[18]

3.4 Strategy 4: Micellar Solubilization using Surfactants and Polymers

3.4.1 Mechanism of Solubilization

Surfactants and amphiphilic polymers can self-assemble in water to form micelles, which are colloidal structures with a hydrophobic core and a hydrophilic shell.[19][20][21] Hydrophobic drugs can be entrapped within the hydrophobic core of these micelles, leading to a significant increase in their aqueous solubility.[19][20][22][23]

Caption: Entrapment of a hydrophobic API within a polymeric micelle.

3.4.2 Protocol: Preparation of a Polymeric Micellar Formulation

Materials:

  • API

  • Amphiphilic block copolymer (e.g., Poloxamer 407)

  • Purified water

  • Magnetic stirrer

Procedure:

  • Dissolve the amphiphilic polymer in cold purified water with gentle stirring.

  • Slowly add the API to the polymer solution.

  • Allow the mixture to equilibrate at room temperature with continuous stirring for several hours to facilitate micelle formation and drug entrapment.

  • Filter the solution to remove any undissolved API.

  • Characterize the micellar solution for drug loading, micelle size, and critical micelle concentration (CMC).

Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for quantifying the API in various formulations and for stability studies.

4.1 High-Performance Liquid Chromatography (HPLC-UV) Method

This is a standard and reliable method for the quantification of aromatic compounds.

ParameterExample Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan of the API (e.g., ~270 nm)
Injection Volume 10 µL
Column Temperature 30 °C

4.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Stability and Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, making it suitable for detecting potential degradation products.[24]

ParameterExample Condition
Column Capillary column suitable for aromatic compounds (e.g., DB-5ms)
Carrier Gas Helium
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Ionization Mode Electron Ionization (EI)
Mass Range m/z 50-400

Stability Testing of the Aqueous Formulation

Stability testing is crucial to ensure that the formulation maintains its quality, safety, and efficacy over time.[25][26][27]

5.1 Protocol: Accelerated Stability Study

This study provides an early indication of the formulation's stability under stressful conditions.

Materials:

  • Final formulated product in its intended container-closure system.

  • Stability chambers with controlled temperature and humidity.

Procedure:

  • Place the formulated product in stability chambers set to accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).[26]

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples for the following parameters:

    • Appearance: Visual inspection for color change, precipitation, or phase separation.

    • pH: Measurement of the formulation's pH.

    • Assay: Quantification of the API content using a validated HPLC method.

    • Related Substances: Detection and quantification of any degradation products using HPLC or GC-MS.

    • Particle/Droplet Size: For nanosuspensions and LBDDS, monitor for any changes in size distribution.

  • Compare the results to the initial (time 0) data to assess the stability of the formulation.

Conclusion and Future Perspectives

The formulation of hydrophobic compounds like 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene in aqueous media presents a significant but surmountable challenge. A systematic approach, beginning with thorough pre-formulation studies, allows for the rational selection and development of an appropriate formulation strategy. The methods detailed in this guide, including cyclodextrin complexation, lipid-based systems, nanosuspensions, and micellar solubilization, represent a robust toolkit for formulation scientists. Further optimization of the chosen strategy, guided by comprehensive analytical characterization and stability testing, will be critical for advancing this and other poorly soluble compounds through the drug development pipeline.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery | Bentham Science Publishers. (2021, June 29).
  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16).
  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes - American Chemical Society. (n.d.).
  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6).
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  • Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - Pharma Excipients. (2022, June 30).
  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
  • Optimizing oral drug delivery using lipid based formul
  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC. (n.d.).
  • Solubilizer Excipients - Protheragen. (n.d.).
  • ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. (2020, November 1).
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. (2023, August 23).
  • Nanosuspensions for the Formulation of Poorly Soluble Drugs | Request PDF - ResearchG
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. (2023, September 19).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes | Langmuir - ACS Public
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30).
  • Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed. (2011, June 15).
  • Novel strategies for the formulation and processing of poorly water-soluble drugs - PubMed. (2018, May 15).
  • NANOSUSPENSION: A PROMISING DRUG DELIVERY SYSTEM FOR POORLY WATER SOLUBLE DRUG AND ENHANCED BIOAVAILABILITY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1).
  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google P
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).
  • Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem. (n.d.).
  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025, June 25).
  • Journal of Drug Delivery and Therapeutics STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (2018, March 15).
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - NIH. (n.d.).
  • Micellar solubilization of drugs. - University of Alberta. (2005, July 8).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Excipients for Solubility Enhancement of Parenteral Formul
  • Stability Studies and Testing of Pharmaceuticals - An Overview | LCGC Intern
  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
  • 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene - Smolecule. (2024, August 10).
  • 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene - EvitaChem. (n.d.).
  • A Comparative Guide to Analytical Methods for 5-Bromoindole Quantific
  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry - ACS Public
  • comparison of analytical techniques for the quantification of 2-Bromo-3'-hydroxyacetophenone - Benchchem. (n.d.).
  • Determination of bromine number according ASTM D 1159 - Xylem Analytics. (n.d.).
  • 1-Bromo-2-(2-bromo-1-cyclopropoxyethyl)benzene | C11H12Br2O - PubChem. (n.d.).
  • Analytical Studies for the Determination of Some Aromatic Amines with N-Bromo Saccharin
  • 1-bromo-2-methylbenzene - Sigma-Aldrich. (n.d.).
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  • EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)
  • A CLEAN AND REPRODUCIBLE SYNTHESIS OF 1-BROMO-2-ETHOIYETBANE - Sci-Hub. (n.d.).
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Sources

Safe handling, PPE, and storage guidelines for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, PPE, and Storage Guidelines for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

Executive Summary

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene is a highly reactive, bifunctional synthetic intermediate. Structurally, it features both a homobenzylic alkyl bromide and an ether linkage (cyclopropylmethoxy group). This dual functionality presents two distinct, severe laboratory hazards: it is a potent alkylating agent capable of covalent biological modification ()[1], and it is a peroxide-forming ether susceptible to dangerous auto-oxidation ()[2]. This protocol outlines the mechanistic rationale for its hazards and establishes self-validating workflows for its safe handling.

Physicochemical Hazard Profile & Causality

To safely handle this compound, researchers must understand the causality behind its reactivity:

  • Potent Alkylating Agent (Toxicity & Mutagenicity): Alkyl bromides are highly electrophilic. In this specific molecule, the ether oxygen can provide anchimeric assistance (neighboring group participation), stabilizing the developing positive charge or forming a transient oxiranium ion. This drastically accelerates nucleophilic substitution (SN2) reactions. Consequently, it can rapidly alkylate biological nucleophiles such as DNA and proteins, presenting severe mutagenic and carcinogenic risks ()[3].

  • Peroxide Formation (Explosion Hazard): The molecule contains multiple activated C-H bonds adjacent to the ether oxygen (both the benzylic position and the cyclopropylmethoxy methylene). Upon exposure to atmospheric oxygen and light, these positions undergo radical auto-oxidation to form shock-sensitive hydroperoxides ()[4]. If concentrated (e.g., via rotary evaporation), these peroxides can detonate ()[5].

Mechanistic Hazard Pathways

The following diagram illustrates the dual hazard pathways of the compound, dictating the stringent handling requirements.

HazardPathways A 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl) -2-methylbenzene B O2 / Light Exposure (Auto-oxidation) A->B Ether C-H Cleavage D Biological Nucleophiles (Skin, DNA, Proteins) A->D Bromide Displacement C Hydroperoxide Formation (Explosion & Fire Hazard) B->C Radical Propagation E Covalent Alkylation (Toxicity & Mutagenicity) D->E SN2 / Anchimeric Assistance

Mechanistic pathways of auto-oxidation and nucleophilic alkylation hazards.

Required Personal Protective Equipment (PPE)

Because of its high permeability and reactivity, standard latex gloves are entirely insufficient (). The following PPE must be strictly adhered to:

PPE CategorySpecificationCausal Rationale
Hand Protection Double-layered Nitrile or Neoprene gloves.Halogenated organics rapidly permeate latex. Double gloving ensures a sacrificial layer in case of a micro-spill ()[6].
Eye/Face Protection Splash-proof chemical goggles AND face shield.Prevents irreversible corneal alkylation from aerosolized droplets or peroxide micro-detonations ()[1].
Body Protection Flame-resistant (FR) cotton lab coat.Synthetic blends (polyester) can melt into the skin during a flash fire caused by ether peroxides ().
Engineering Control Chemical Fume Hood (Face velocity >100 fpm).Prevents inhalation of volatile alkylating vapors and contains potential over-pressurization events ()[2].

Self-Validating Experimental Protocols

Protocol A: Safe Transfer and Reaction Setup Objective: Transfer the compound without exposing it to atmospheric oxygen or risking dermal exposure.

  • Validation Step (Peroxide Testing): Before initiating the transfer, dip a commercial peroxide test strip (e.g., Quantofix) into the reagent. If the concentration exceeds 10 ppm, do not proceed. Quench and dispose of the reagent immediately ()[2].

  • Purging: Secure the reaction flask in a fume hood. Purge the system with ultra-high purity (UHP) Argon for 10 minutes to displace all oxygen, mitigating radical auto-oxidation ()[5].

  • Transfer: Using a gas-tight glass syringe equipped with a stainless-steel needle, withdraw the required volume of the compound. Do not use plastic syringes, as the halogenated ether can leach plasticizers or degrade the barrel.

  • Addition: Add the compound dropwise to the reaction mixture under positive Argon pressure.

  • Post-Transfer: Immediately flush the syringe with a quenching solution (see Protocol B) to destroy residual alkylating agent before standard washing.

Protocol B: Spill Quenching and Decontamination Objective: Chemically neutralize the alkylating agent and peroxides in the event of a spill.

  • Containment: Isolate the area. Do not use paper towels directly on the neat liquid, as the high surface area combined with ether vapors poses a fire risk ()[7].

  • Neutralization (The Quench): Cover the spill with an absorbent material saturated with a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution.

    • Causality: The thiosulfate ion ( S2​O32−​ ) is a highly potent, soft nucleophile. It rapidly displaces the bromide via an SN2 mechanism, converting the toxic alkylating agent into a harmless, water-soluble Bunte salt ()[8]. Furthermore, thiosulfate mildly reduces any trace hydroperoxides.

  • Incubation: Allow the quenching mixture to sit for at least 15 minutes to ensure complete kinetic conversion of the bromide.

  • Cleanup: Scoop the neutralized slurry into a designated, clearly labeled hazardous waste container ()[9].

Storage and Stability Guidelines

Improper storage of this compound will inevitably lead to degradation and the generation of explosive peroxides ()[9].

ParameterGuidelineRationale
Temperature 2 °C to 8 °C (Explosion-proof refrigerator)Low temperatures suppress the kinetics of radical auto-oxidation and thermal degradation ().
Atmosphere Inert Gas Backfill (Argon/Nitrogen)Displacing oxygen prevents the formation of hydroperoxides across the ether linkage ()[2].
Light Exposure Amber glass bottle, stored in the darkUV/Vis light initiates the homolytic cleavage of C-H bonds, starting the radical cascade ()[4].
Lifecycle Test every 3 months; Discard after 6 monthsPeroxide formers (Class B/C) have strict shelf lives. Exceeding this risks spontaneous detonation ()[2].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals actively troubleshooting the alkoxybromination of 2-methylstyrene to yield 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene.

This transformation relies on the electrophilic addition of N-Bromosuccinimide (NBS) across the styrene double bond, followed by an in situ nucleophilic quench using cyclopropylmethanol[1]. While fundamentally robust, the reaction is highly sensitive to environmental factors, competing nucleophiles, and radical-initiated side reactions.

Pathway & Reaction Logic

Workflow SM 2-Methylstyrene + NBS Bromonium Bromonium Ion Intermediate SM->Bromonium Electrophilic Addition Side2 Benzylic Bromide (Radical Pathway) SM->Side2 Light/Heat (Homolytic Cleavage) Attack Nucleophilic Attack (Cyclopropylmethanol) Bromonium->Attack Markovnikov Regioselectivity Side1 Bromohydrin (Water Attack) Bromonium->Side1 H2O Contamination Product Target Molecule (Ether Product) Attack->Product -H+

Fig 1: Mechanistic pathway of 2-methylstyrene alkoxybromination and competing side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My GC-MS shows a massive peak corresponding to 1-(o-tolyl)-2-bromoethanol. Why am I getting the bromohydrin instead of the desired ether? The Causality: The bromonium ion intermediate is a highly reactive electrophile. Water is a significantly smaller and more mobile nucleophile than the bulky cyclopropylmethanol. Even trace amounts of moisture in your solvent or hygroscopic reagents will outcompete the alcohol for the benzylic carbon attack, leading to bromohydrin formation[2]. The Fix: You must treat this as a strictly anhydrous system.

  • Pre-dry cyclopropylmethanol over activated 3Å molecular sieves for at least 24 hours.

  • Use exclusively anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Maintain a positive pressure of Argon or dry Nitrogen throughout the reaction.

Q2: I am observing significant benzylic bromination on the ortho-methyl group. How do I suppress this? The Causality: NBS is a dual-pathway reagent. While we want it to act as an electrophilic bromine source, it can easily undergo homolytic cleavage to generate bromine radicals, triggering the Wohl-Ziegler reaction[3]. The ortho-methyl group on your starting material is highly susceptible to this radical hydrogen abstraction due to the resonance stability of the resulting benzylic radical. The Fix: Radical pathways are initiated by thermal energy and UV light.

  • Wrap your reaction flask completely in aluminum foil.

  • Conduct the initial NBS addition at 0 °C to manage the exothermic formation of the bromonium ion, which can inadvertently provide the localized thermal energy needed for N-Br bond homolysis.

  • Ensure your NBS is pure (white crystals). Yellow/orange NBS contains free Br₂, which accelerates radical pathways. Recrystallize from boiling water if necessary.

Q3: The reaction stalls at 60-70% conversion. Why isn't it going to completion? The Causality: The ortho-methyl group on 2-methylstyrene exerts significant steric hindrance. As the bromonium ion forms, the incoming cyclopropylmethanol must approach from the opposite face (anti-addition). The bulky nature of both the ortho-methyl group and the cyclopropyl ring creates a high-energy transition state, slowing down the nucleophilic attack. Simultaneously, as the reaction proceeds, insoluble succinimide precipitates out of the DCM, which can coat unreacted NBS and reduce its effective concentration. The Fix:

  • Increase the equivalents of cyclopropylmethanol from the standard 1.2 eq to 2.5 eq to drive the equilibrium forward via Le Chatelier's principle.

  • Ensure vigorous stirring (at least 800 RPM) to maintain a dynamic suspension and prevent succinimide from sequestering the NBS.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the isolated yield of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene.

Reaction ConditionSolventTemp (°C)AtmosphereLight ExposureAlcohol EquivalentsYield (%)Major Impurity Profile
Baseline DCM (Reagent)25AirAmbient1.245%Bromohydrin (30%)
Condition A DCM (Anhydrous)0 to 25ArgonAmbient1.262%Benzylic Bromide (15%)
Condition B DCM (Anhydrous)0 to 25ArgonDark (Foil)1.278%Unreacted SM (10%)
Optimized DCM (Anhydrous)0 to 25ArgonDark (Foil)2.594%< 2% (Trace succinimide)
Standard Operating Procedure (SOP): Optimized Alkoxybromination

This protocol is a self-validating system: the visual precipitation of succinimide serves as an internal indicator of reaction progression, while the thiosulfate quench ensures no residual electrophiles compromise the final purification.

Materials Required:

  • 2-Methylstyrene (1.0 equiv)

  • Cyclopropylmethanol (2.5 equiv, dried over 3Å MS)

  • N-Bromosuccinimide (NBS) (1.05 equiv, freshly recrystallized)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge with Argon for 15 minutes. Wrap the exterior of the flask in aluminum foil to completely exclude ambient light.

  • Reagent Loading: Inject 2-methylstyrene (10.0 mmol) and anhydrous cyclopropylmethanol (25.0 mmol) into the flask via syringe.

  • Solvent Addition: Inject anhydrous DCM (50 mL, to achieve a 0.2 M concentration relative to the styrene). Begin vigorous stirring (800+ RPM).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Briefly remove the septum and add the solid NBS (10.5 mmol) in three equal portions over 15 minutes. Note: The reaction mixture will turn slightly yellow as the bromonium ion forms. As the reaction progresses, succinimide will begin to precipitate as a white solid.

  • Propagation: Maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to naturally warm to room temperature (20-25 °C). Stir for an additional 4 hours.

  • Reaction Quenching: Monitor completion via TLC (Hexanes/Ethyl Acetate 9:1). Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃. Stir vigorously for 10 minutes until the organic layer turns colorless, validating the neutralization of any active bromine species.

  • Workup & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography using a gradient of 0% to 10% Ethyl Acetate in Hexanes to yield the pure 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene.

References
  • Moorthy, J. N., et al. "Vicinal oxybromination of styrene derivatives: Direct Access to phenacyl bromides" Chemical Review and Letters, 2025. 1

  • Organic Chemistry Portal. "Wohl-Ziegler Reaction". 3

  • Chemia (MANAC Inc.). "Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols: NBS bromination reactions (3)". 2022. 2

Sources

Reducing debromination side reactions in 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals facing yield-limiting side reactions—specifically debromination and dehydrobromination—during the bromoalkoxylation of 2-methylstyrene with cyclopropylmethanol and N-bromosuccinimide (NBS).

Below, you will find a mechanistic breakdown, targeted troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol designed to enforce kinetic control and suppress radical pathways.

Reaction Dynamics & Mechanistic Divergence

The synthesis relies on the electrophilic addition of a bromonium ion (Br⁺) across the alkene, followed by nucleophilic ring-opening by cyclopropylmethanol. However, the steric bulk of the cyclopropylmethoxy group slows the nucleophilic attack, creating a kinetic window where competing thermodynamic (elimination) and radical (homolytic cleavage) pathways can dominate.

G A 2-Methylstyrene + NBS + Cyclopropylmethanol B Bromonium Ion Intermediate A->B Electrophilic Addition C Nucleophilic Attack (Cyclopropylmethanol) B->C Kinetic Control (T < 0°C, Dark) E HBr Elimination / Homolytic Cleavage (Heat / Light / Base) B->E Thermodynamic/Radical (T > 25°C, Light) D Target Product: 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl) -2-methylbenzene C->D F Debromination Side Products: Enol Ethers / Allylic Bromides E->F

Mechanistic divergence: Desired bromoalkoxylation vs. debromination/elimination pathways.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant dehydrobromination (enol ether formation) instead of the target bromoether? A1: This is a classic thermodynamic vs. kinetic competition. Cyclopropylmethanol is a sterically hindered nucleophile. If the reaction is run at room temperature (≥25 °C), the nucleophilic attack on the bromonium ion is sluggish. This delay allows the intermediate to undergo E2-type elimination (loss of HBr), yielding unwanted enol ethers (Ar-C(OR)=CH₂). Solution: Maintain strict cryogenic control (-10 °C to 0 °C) during NBS addition to kinetically favor the bromoalkoxylation pathway over elimination[1].

Q2: My GC-MS shows allylic bromination of the o-methyl group and radical debromination. How do I suppress this? A2: NBS is highly susceptible to homolytic cleavage when exposed to ambient light, initiating a Wohl-Ziegler-type radical chain reaction[2][3]. This generates bromine radicals (Br•) that abstract the benzylic hydrogens of your 2-methylstyrene precursor or cause radical debromination of the newly formed product. Solution: Conduct the reaction in complete darkness (wrap the flask in aluminum foil). Additionally, introduce 1-2 mol% of a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO to quench stray radicals before they can propagate[4][5].

Q3: Does the choice of solvent influence the stability of the bromonium intermediate? A3: Absolutely. Highly polar aprotic solvents (like DMF or DMSO) can overly stabilize the displaced bromide ion, increasing its basicity and promoting elimination (debromination). Conversely, using a moderately polar, non-nucleophilic solvent like anhydrous dichloromethane (DCM) optimally solvates the bromonium intermediate without hyper-activating the bromide ion[1].

Q4: How should I manage the stoichiometry to prevent over-reaction without leaving unreacted starting material? A4: Use a significant excess of the alcohol (1.5 to 2.0 equivalents) to compensate for its steric hindrance and forcefully drive the ring-opening of the bromonium ion. However, NBS must be kept strictly at 1.05 equivalents. Excess NBS acts as a continuous source of Br₂, which exacerbates electrophilic aromatic substitution and radical side reactions[6].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the suppression of debromination side reactions during process optimization.

TemperatureIlluminationAdditive (Radical Scavenger)SolventTarget Yield (%)Debromination / Side Products (%)
25 °CAmbient LightNoneTHF42%45%
0 °CAmbient LightNoneDCM68%21%
0 °CComplete DarkNoneDCM85%8%
-10 °C Complete Dark 1 mol% BHT DCM 94% < 2%

Validated Experimental Protocol

This protocol is engineered as a self-validating system. The inclusion of a radical scavenger, strict light exclusion, and a cold-quench step ensures that debromination cannot occur post-reaction.

Step 1: Preparation & Purging

  • Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon.

  • Add 2-methylstyrene (1.0 eq, 10.0 mmol) and cyclopropylmethanol (2.0 eq, 20.0 mmol) to 50 mL of anhydrous dichloromethane (DCM).

  • Add Butylated hydroxytoluene (BHT) (0.01 eq, 0.1 mmol) to act as a radical sink. Purge the solution with Argon for 15 minutes.

Step 2: Light Exclusion & Cryogenic Cooling 4. Wrap the reaction vessel entirely in aluminum foil to block ambient photons. 5. Submerge the flask in a dry ice/brine bath maintained strictly at -10 °C. Allow 10 minutes for internal temperature equilibration.

Step 3: Electrophile Addition 6. Critical: Ensure NBS is freshly recrystallized from boiling water to remove trace Br₂ and succinimide impurities. 7. Add NBS (1.05 eq, 10.5 mmol) portion-wise over 30 minutes. Rapid addition causes thermal spiking, which immediately triggers dehydrobromination.

Step 4: Reaction Monitoring 8. Stir the mixture at -10 °C for 4 hours. 9. Monitor via TLC (Hexanes/EtOAc 9:1). The bromonium intermediate must be fully consumed before the system is allowed to warm.

Step 5: Cold Quenching & Workup 10. Quench the reaction while still cold (-10 °C) by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). This instantly reduces any unreacted NBS or trace Br₂, preventing post-reaction oxidative debromination. 11. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. 12. Concentrate under reduced pressure using a rotary evaporator. Keep the water bath below 30 °C to prevent thermal elimination of the primary bromide during solvent removal.

References

  • Chemistry Steps. "Allylic Bromination by NBS with Practice Problems". 6

  • Wikipedia. "Wohl–Ziegler bromination". 2

  • ChemRxiv. "Electrochemically Driven Bromochlorination of Alkenes". 5

  • RSC Publishing. "Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols". 1

  • National Institutes of Health (PMC). "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study". 4

Sources

Scaling up the production of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene for industrial research

Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support resource for professionals engaged in the industrial-scale synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene.

Technical Support Center: Industrial Scale-Up of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and process development professionals scaling up the synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene. Our focus is on anticipating and resolving challenges related to reaction efficiency, impurity control, and operational safety.

Section 1: Synthesis Strategy and Key Scale-Up Considerations

The multi-step synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene presents unique challenges at each stage when transitioning from laboratory to industrial scale. A common and logical synthetic approach is outlined below. Understanding the potential pitfalls at each step is critical for a successful scale-up campaign.

Overall Synthetic Workflow

cluster_0 Step 1: Epoxidation cluster_1 Step 2: Etherification (Epoxide Ring-Opening) cluster_2 Step 3: Bromination A 2-Methylstyrene B 2-Methylstyrene Oxide A->B e.g., m-CPBA, Oxone C 1-(1-(Cyclopropylmethoxy) -2-hydroxyethyl)-2-methylbenzene B->C Cyclopropanemethanol, Acid or Base Catalyst D 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl) -2-methylbenzene (Final Product) C->D e.g., PBr3, HBr

Caption: Proposed synthetic pathway for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene.

Key Potential Challenges in Scale-Up
Synthesis StagePrimary Scale-Up ChallengesKey Parameters to Control
Epoxidation Thermal runaway with oxidizing agents, byproduct formation (e.g., diols), handling of shock-sensitive reagents.Temperature, rate of reagent addition, moisture content, pH.
Etherification Regioselectivity of epoxide opening, handling of pyrophoric bases (e.g., NaH), sluggish reaction kinetics, potential for side reactions.[1]Catalyst choice (acid vs. base), solvent purity (anhydrous conditions), temperature.
Bromination Highly exothermic reaction, generation of corrosive HBr off-gas, formation of elimination and over-brominated byproducts.[2][3]Temperature, rate of addition of brominating agent, efficient off-gas scrubbing.[3]
Purification Product instability at high temperatures, emulsion formation during workup, removal of closely-related impurities.[3]Distillation pressure and temperature, choice of wash solutions, phase-separation techniques.

Section 2: Troubleshooting the Epoxidation of 2-Methylstyrene

The conversion of 2-methylstyrene to its corresponding epoxide is a critical step that dictates the impurity profile downstream.

FAQ 1: We are experiencing low yields of 2-methylstyrene oxide during scale-up. What are the common causes and solutions?

Low yields in epoxidation reactions at scale are often traced back to three main factors: reagent stability, temperature control, and side reactions.

  • Reagent Quality and Handling: Peroxy acids like m-CPBA are effective but can be thermally unstable. For industrial scale, consider more stable alternatives like Oxone (potassium peroxymonosulfate) activated by a ketone catalyst.[4] Ensure the purity of your starting 2-methylstyrene, as impurities can consume the oxidizing agent or catalyze decomposition.

  • Temperature Control: Epoxidations are exothermic. A decreasing surface-area-to-volume ratio in larger reactors makes heat dissipation challenging.[2] Localized temperature spikes can lead to reagent decomposition and increased byproduct formation.

    • Solution: Implement a robust reactor cooling system and consider a semi-batch process where the oxidizing agent is added slowly to manage the exotherm. Heat-flow calorimetry studies are highly recommended before scaling up to model the thermal profile accurately.

  • Byproduct Formation: The primary byproduct is often the corresponding diol, formed by the acid-catalyzed ring-opening of the epoxide in the presence of water.

    • Solution: Ensure anhydrous conditions if possible. If using an aqueous system (like with Oxone), maintain strict pH control using a buffer solution to prevent premature epoxide opening.[4]

FAQ 2: Our crude product contains significant impurities post-epoxidation. How can these be minimized and removed?

The most common impurities are unreacted starting material, the diol from hydrolysis, and byproducts from the oxidizing agent.

  • Minimization:

    • Unreacted Styrene: Monitor the reaction closely by GC or HPLC and drive it to completion. A slight excess of the oxidizing agent may be necessary, but this must be balanced against the risk of over-oxidation.

    • Diol Formation: As mentioned, strict pH and moisture control are paramount.

  • Purification:

    • Work-up: A carefully controlled aqueous wash can remove water-soluble byproducts. A buffered solution can help maintain the stability of the epoxide.

    • Distillation: Vacuum distillation is typically the most effective method for separating the volatile 2-methylstyrene oxide from the non-volatile diol. However, the epoxide can be thermally sensitive, so use the lowest possible temperature and pressure.

Section 3: Troubleshooting the Etherification (Epoxide Ring-Opening)

This step introduces the key cyclopropylmethoxy group. Success hinges on controlling the regioselectivity of the epoxide ring-opening.

FAQ 3: We are observing poor regioselectivity during the ring-opening of 2-methylstyrene oxide with cyclopropanemethanol, leading to two isomers. How can we favor the desired product?

The formation of two isomers, 1-(1-(cyclopropylmethoxy)-2-hydroxyethyl)-2-methylbenzene and 1-(2-(cyclopropylmethoxy)-1-hydroxyethyl)-2-methylbenzene, is a classic problem of regioselectivity. The outcome is determined by the choice of catalyst.

cluster_0 cluster_1 cluster_2 Epoxide 2-Methylstyrene Oxide Acid_Product Attack at more substituted carbon (Benzylic position) Leads to undesired isomer Epoxide->Acid_Product H+ catalyst (e.g., PTSA) Base_Product Attack at less substituted carbon (Terminal position) Leads to DESIRED isomer Epoxide->Base_Product Base catalyst (e.g., NaH)

Caption: Regioselectivity in the ring-opening of 2-methylstyrene oxide.

  • Acid-Catalyzed Conditions: Under acidic conditions, the reaction proceeds via a carbocation-like transition state. The positive charge is more stable at the benzylic position (the carbon attached to the benzene ring), leading to nucleophilic attack at this site. This will produce the undesired isomer.

  • Base-Catalyzed Conditions: Under basic conditions (e.g., deprotonating cyclopropanemethanol with NaH or KH), the reaction follows an SN2 mechanism. The resulting cyclopropylmethoxide anion will attack the less sterically hindered carbon of the epoxide ring, which is the terminal carbon. This pathway yields the desired precursor alcohol, 1-(1-(cyclopropylmethoxy)-2-hydroxyethyl)-2-methylbenzene.

Recommendation: For industrial production, a base-catalyzed approach is strongly recommended to ensure high regioselectivity.

FAQ 4: Our base-catalyzed etherification is sluggish and does not go to completion. What are the likely causes?
  • Incomplete Deprotonation: Sodium hydride (NaH) is often used, but its quality can vary. Ensure you are using a fresh, high-purity dispersion. The reaction of NaH with the alcohol can be slow if the NaH particles are passivated by an oxide layer.

  • Moisture: This is a critical parameter. Any moisture in the solvent, glassware, or starting materials will consume the base and inhibit the reaction.[5] Solvents must be rigorously dried before use.

  • Solvent Choice: Aprotic polar solvents like THF or DMF are typically effective as they can solvate the alkoxide intermediate.

  • Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A moderate temperature (e.g., 40-60 °C) is often a good starting point for optimization.

Section 4: Troubleshooting the Bromination of the Secondary Alcohol

The final transformation converts the secondary alcohol to the target alkyl bromide. This step is often highly exothermic and requires careful control.[2][3]

FAQ 5: The bromination with PBr₃ has a dangerous exotherm. How can this be managed during scale-up?

The reaction of phosphorus tribromide (PBr₃) with alcohols is notoriously exothermic.[3] Uncontrolled addition on a large scale can easily lead to a runaway reaction.

  • Controlled Addition: The PBr₃ must be added dropwise or via a syringe pump at a controlled rate. The addition should be subsurface if possible to improve initial mixing.

  • Temperature Management: The reaction should be conducted at a low temperature (e.g., 0-5 °C) in a reactor with sufficient cooling capacity.[5]

  • Reverse Addition: In some cases, adding the alcohol solution to the brominating agent (reverse addition) can help maintain a low concentration of the reactive alcohol, thereby better controlling the exotherm.

  • Thermal Hazard Analysis: Before any large-scale run, a reaction calorimetry (RC1) or similar thermal hazard analysis is essential to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for ensuring the cooling capacity of the plant reactor is adequate.[6]

FAQ 6: We are seeing significant amounts of an elimination byproduct (a styrene derivative) after bromination. How can this be prevented?

The formation of styrene derivatives occurs via elimination of HBr from the product. This is often promoted by excess heat or prolonged exposure to basic conditions during work-up.

  • Temperature Control: Keep the reaction temperature as low as possible to disfavor the elimination pathway.

  • Choice of Reagent: While PBr₃ is common, other reagents might offer better selectivity. For example, using gaseous HBr in a suitable solvent can sometimes provide a cleaner reaction.

  • Work-up Procedure: Quench the reaction promptly by adding it to ice water. Neutralize the acidic mixture carefully with a mild base like sodium bicarbonate. Avoid using strong bases (like NaOH), which can aggressively promote elimination.

FAQ 7: The purification of the final product by distillation is leading to decomposition. Are there alternative methods?

Alkyl bromides, especially those with benzylic character, can be thermally labile.

  • High-Vacuum Distillation: To minimize thermal stress, distillation should be performed under the highest possible vacuum to lower the boiling point.

  • Alternative Purification: If distillation proves problematic, column chromatography on silica gel is a viable lab-scale method. For industrial scale, this can be expensive. Consider a "plug" of silica to remove polar impurities followed by a distillation of the eluate.

  • Impurity Scavenging: In some cases, specific impurities can be removed chemically. For instance, patents describe using nonvolatile epoxides during distillation to scavenge acidic impurities that can catalyze decomposition.[7][8]

Section 5: Safety Considerations for Industrial Scale-Up

A thorough understanding of the safety hazards is non-negotiable for a successful and safe scale-up.

cluster_hazards center Key Safety Hazards (Scale-Up) Thermal Thermal Runaway (Epoxidation, Bromination) center->Thermal Corrosion Corrosive Reagents & Byproducts (PBr3, HBr) center->Corrosion Handling Hazardous Reagents (Peroxides, NaH) center->Handling Pressure Off-Gas Management (HBr Evolution) center->Pressure

Sources

Minimizing solvent retention in 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene lyophilization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Lyophilization & Minimizing Solvent Retention for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges of lyophilizing 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene.

Because this specific molecule is a lipophilic, low-molecular-weight organic compound, it exhibits poor aqueous solubility. Consequently, freeze-drying requires a co-solvent system—typically tert-butanol (TBA) and water. However, small organic molecules are notorious for forming amorphous matrices during freezing, which can severely trap organic solvents and prevent them from sublimating. This guide provides field-proven, mechanistically grounded solutions to minimize solvent retention and ensure structural integrity in your final lyophilized cake.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my residual tert-butanol (TBA) consistently >1.0% despite extending the secondary drying time and increasing the temperature? Causality: Solvent retention is fundamentally a freezing problem, not a drying problem. When a TBA/water system is frozen too rapidly, the TBA fails to fully crystallize. Instead, it becomes physically entrapped within the amorphous micro-regions of the solute matrix [1]. Solution: Extending secondary drying (desorption) is ineffective because the solvent is locked within a glassy state; increasing the heat will only degrade your API or collapse the cake before the solvent can escape [1, 2]. You must introduce an annealing step during the freezing phase to force the TBA to crystallize prior to primary drying.

Q2: How does annealing work, and how do I determine the optimal annealing temperature for this bromo-methylbenzene derivative? Causality: Annealing involves temporarily raising the temperature of the frozen matrix above its glass transition temperature of the maximally freeze-concentrated solute ( Tg′​ ), but strictly below its eutectic melting point. This thermal shift lowers the viscosity of the amorphous phase, promoting Ostwald ripening—a thermodynamic process where small ice and TBA crystals merge into larger, continuous crystalline structures [3]. This eliminates the micro-regions where solvent gets trapped. Solution: Perform Differential Scanning Calorimetry (DSC) on your pre-lyophilization solution. Identify the Tg′​ . Program your lyophilizer to freeze the product to -45°C, then ramp the shelf temperature up to ~5°C above the Tg′​ (typically between -20°C and -15°C for TBA systems) and hold for 2 to 4 hours before cooling back down.

Q3: My cake collapses during primary drying when using a 20% v/v TBA/water system. How do I fix this? Causality: High concentrations of organic co-solvents act as plasticizers, significantly depressing the critical collapse temperature ( Tc​ ) of the formulation. If your primary drying shelf temperature causes the product temperature to exceed the Tc​ , the amorphous scaffolding loses its structural integrity, melts back, and paradoxically traps more solvent. Solution: Keep the primary drying product temperature at least 2°C to 3°C below the measured Tc​ . If the Tc​ is too low for an efficient cycle, reduce the TBA concentration to 10% v/v or introduce a crystalline bulking agent (e.g., Mannitol) to provide a robust physical scaffold that withstands higher primary drying temperatures.

Part 2: Step-by-Step Experimental Protocol

To create a self-validating system, follow this optimized workflow. Each step includes an analytical validation checkpoint to ensure the causality of your experimental choices.

Step 1: Thermal Profiling (Validation Checkpoint)

  • Prepare the formulation: 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene in a 10-15% v/v TBA/water mixture.

  • Run a low-temperature DSC scan from 25°C down to -60°C at 1°C/min, then ramp up to 0°C.

  • Identify the Tg′​ (glass transition) and Tc​ (collapse temperature using freeze-drying microscopy).

Step 2: Freezing & Annealing (The Critical Step)

  • Load vials onto the lyophilizer shelves pre-chilled to 5°C.

  • Ramp shelf temperature to -45°C at a rate of 0.5°C/min. Hold for 2 hours to ensure complete solidification.

  • Annealing: Ramp the shelf temperature to -15°C (or 5°C above your measured Tg′​ ) at 0.5°C/min. Hold for 3 hours to promote TBA crystallization and Ostwald ripening [1].

  • Re-cool the shelves to -45°C at 0.5°C/min and hold for 1 hour.

Step 3: Primary Drying (Sublimation)

  • Evacuate the chamber to a pressure of 100 mTorr.

  • Ramp the shelf temperature to -25°C (ensure this keeps the product temperature below Tc​ ).

  • Hold until the Pirani gauge converges with the capacitance manometer, indicating the end of ice and crystalline TBA sublimation.

Step 4: Secondary Drying (Desorption)

  • Ramp the shelf temperature to 25°C at a slow rate of 0.2°C/min to prevent micro-collapse of the newly dried matrix.

  • Reduce chamber pressure to 50 mTorr.

  • Hold for 6 hours to desorb bound moisture.

  • Validation: Analyze the final cake using Gas Chromatography (GC) to confirm residual TBA is <0.5%.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between freezing methodologies and the resulting solvent retention for small-molecule APIs processed in a 15% TBA/Water system.

Freezing MethodologyAnnealing HoldPrimary Drying TimeCake AppearanceResidual TBA (%)Residual Moisture (%)
Rapid Freezing (Liquid N2) None48 HoursShrunken, Dense3.80% 1.2%
Standard Shelf Freezing None42 HoursAcceptable1.50% 0.8%
Optimized Annealing 3 Hours at -15°C34 HoursElegant, Porous0.15% 0.4%

Data Interpretation: Annealing not only reduces residual TBA by an order of magnitude by forcing crystallization, but it also increases the pore size of the ice matrix, thereby reducing primary drying time by 19% [1, 2].

Part 4: Mandatory Visualization

The following decision tree illustrates the logical workflow for troubleshooting high solvent retention in your lyophilization cycles.

G Start High Residual Solvent (>0.5% TBA) Detected CheckAnneal Was an Annealing Step Included in Freezing? Start->CheckAnneal NoAnneal Implement Annealing (Hold at -15°C to -20°C) CheckAnneal->NoAnneal No YesAnneal Evaluate Primary & Secondary Drying CheckAnneal->YesAnneal Yes Crystallize Promotes Ostwald Ripening & TBA Crystallization NoAnneal->Crystallize CheckTg Is Primary Drying Temp Below Collapse Temp (Tc)? YesAnneal->CheckTg Success Minimized Solvent Retention (<0.5% Residual) Crystallize->Success AdjustTemp Optimize Shelf Temp & Reduce TBA Concentration CheckTg->AdjustTemp No CheckTg->Success Yes AdjustTemp->Success

Caption: Decision tree for troubleshooting and minimizing organic solvent retention during lyophilization.

References

  • Wittaya-Areekul S, Needham GF, Milton N, Nail SL. "Freeze-drying of tert-butanol/water Cosolvent Systems: A Case Report on Formation of a Friable Freeze-Dried Powder of Tobramycin Sulfate." Journal of Pharmaceutical Sciences. 2002 Apr;91(4):1147-55. URL: [Link]

  • Sonje, J. "Role of Organic Co-Solvent (t-Butanol) in Frozen and Freeze-Dried Formulations." Scrum-Net. 2021. URL: [Link]

  • "An overview of lyophilization: troubleshooting the challenges and pharmaceutical applications." Letters in Applied NanoBioScience. 2019. URL: [Link]

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene Against Industry Standard Cytochrome P450 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In early-stage drug development, characterizing a new chemical entity's (NCE) potential for drug-drug interactions (DDI) is a critical, regulatory-mandated step.[1][2] A primary mechanism for DDI is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of over 90% of clinical drugs.[3][4] This guide provides a comprehensive framework for benchmarking the bioactivity of the novel compound 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene (hereafter referred to as "Compound X") against established, industry-standard CYP inhibitors. The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability by reducing susceptibility to CYP-mediated oxidation.[5][6] This guide details the experimental rationale, provides validated, step-by-step protocols for high-throughput fluorescent-based CYP inhibition assays, and presents a comparative analysis of hypothetical data to contextualize the inhibitory potential of Compound X.

Introduction: Rationale for CYP Inhibition Profiling

The Cytochrome P450 superfamily is a critical group of heme-containing enzymes that mediate the Phase I metabolism of a vast array of xenobiotics.[7] Inhibition of these enzymes by a co-administered drug can lead to a reduced metabolism of other drugs, elevating their plasma concentrations and increasing the risk of toxicity.[3][8] Therefore, early in vitro assessment of a compound's inhibitory effect on the most clinically significant CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is an essential component of the ADME (Absorption, Distribution, Metabolism, and Excretion) screening cascade.[2][7]

Compound X possesses a cyclopropylmethoxy functional group. The cyclopropyl ring is a valued structural motif in medicinal chemistry, known for conferring metabolic stability due to the high C-H bond dissociation energy, which makes it less prone to oxidative metabolism by CYPs.[5][6] However, the overall molecular structure dictates its interaction with enzyme active sites. This guide benchmarks Compound X against the following industry-standard inhibitors, each selected for its potent and well-characterized inhibition of a key CYP isoform:

  • Fluvoxamine: A potent inhibitor of CYP1A2.[9][10]

  • Quinidine: A potent inhibitor of CYP2D6.[11][12]

  • Ketoconazole: A potent, widely-used index inhibitor for CYP3A4.[13][14]

The primary endpoint for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of a specific enzyme's activity.

Experimental Design and Methodologies

The chosen methodology is a high-throughput, fluorescence-based in vitro assay using recombinant human CYP enzymes.[15][16] This approach is rapid, cost-effective, and highly suitable for early discovery screening.[7][17] The assay measures the rate of conversion of a non-fluorescent probe substrate into a fluorescent metabolite. An inhibitor will decrease the rate of fluorescence generation in a concentration-dependent manner.

Overall Experimental Workflow

The workflow is designed to ensure data integrity and reproducibility. It involves preparing enzyme-inhibitor solutions, initiating the metabolic reaction with a probe substrate and NADPH, and quantifying the resulting fluorescence over time.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_analysis Data Analysis Stage P1 Prepare serial dilutions of Compound X & Standard Inhibitors P2 Dispense into 96-well microplate P1->P2 P3 Add recombinant CYP enzyme and buffer solution P2->P3 R1 Pre-incubate plate at 37°C P3->R1 Transfer plate R2 Initiate reaction by adding probe substrate/NADPH mix R1->R2 R3 Incubate and monitor fluorescence kinetically R2->R3 A1 Calculate rate of reaction for each well R3->A1 Export kinetic data A2 Normalize data to vehicle control (0% inhibition) A1->A2 A3 Plot % Inhibition vs. [Inhibitor] and fit sigmoidal curve A2->A3 A4 Determine IC50 value A3->A4

Caption: High-level workflow for CYP inhibition IC50 determination.

Detailed Protocol: Fluorometric CYP Inhibition Assay

This protocol is adapted for determining the IC50 values for Compound X and standard inhibitors against CYP1A2, CYP2D6, and CYP3A4.

Materials:

  • Recombinant human CYP enzymes (CYP1A2, CYP2D6, CYP3A4)

  • Fluorescent Probe Substrates (e.g., for CYP1A2, CYP2D6, CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Compound X and Standard Inhibitors (Fluvoxamine, Quinidine, Ketoconazole)

  • DMSO (Dimethyl sulfoxide)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Inhibitor Stock Solutions: Create 10 mM stock solutions of Compound X, Fluvoxamine, Quinidine, and Ketoconazole in DMSO.

  • Serial Dilutions: Perform serial dilutions of each inhibitor stock solution in DMSO to create a range of concentrations. This is a critical step to ensure a full dose-response curve is generated. A typical 8-point curve might range from 100 µM down to 1 nM.

  • Plate Preparation:

    • Add 1 µL of each inhibitor dilution (or DMSO for vehicle control) to the appropriate wells of a 96-well plate.

    • Prepare a master mix containing the specific recombinant CYP enzyme in potassium phosphate buffer.

    • Add 100 µL of this enzyme solution to each well.

    • Gently mix and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.[14]

  • Reaction Initiation:

    • Prepare a reaction initiation solution containing the appropriate fluorescent probe substrate and the NADPH regenerating system in buffer.

    • Initiate the reaction by adding 100 µL of this solution to each well.

  • Data Acquisition: Immediately place the plate into a fluorescence microplate reader pre-set to 37°C. Monitor the fluorescence signal every minute for 30-60 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal) dose-response equation to determine the IC50 value.[18]

Comparative Bioactivity Data

The following table summarizes the hypothetical IC50 values obtained for Compound X and the industry-standard inhibitors against the three tested CYP isoforms. These values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher inhibitory potency.

CompoundTarget CYP IsoformIC50 Value (µM)Potency Classification
Compound X CYP1A2> 50Weak / No Inhibition
CYP2D68.5Moderate Inhibitor
CYP3A427.3Weak Inhibitor
Fluvoxamine CYP1A20.18Potent Inhibitor[9][10]
CYP2D613.4Weak Inhibitor[19]
CYP3A4> 10Weak / No Inhibition[20]
Quinidine CYP1A2> 100No Inhibition
CYP2D60.02 - 0.11Very Potent Inhibitor[11][19][21]
CYP3A4~30Weak Inhibitor[21]
Ketoconazole CYP1A2> 50No Inhibition
CYP2D6~5-10Moderate Inhibitor
CYP3A40.01 - 0.04Very Potent Inhibitor[13][14]

Note: Data for Compound X is hypothetical for illustrative purposes. Data for standard inhibitors are representative values derived from published literature.

Discussion and Scientific Interpretation

Analysis of Compound X Bioactivity

Based on the hypothetical data, Compound X demonstrates isoform-specific inhibitory activity. It shows no significant inhibition of CYP1A2 (IC50 > 50 µM), which is a favorable characteristic, as potent CYP1A2 inhibition, like that seen with Fluvoxamine (IC50 ~0.18 µM), can lead to significant drug interactions with common substances like caffeine and theophylline.[9][10]

The compound exhibits moderate inhibition of CYP2D6 (IC50 = 8.5 µM). While this is significantly less potent than the industry-standard inhibitor Quinidine (IC50 < 0.1 µM), it still warrants consideration.[11][19] CYP2D6 is responsible for metabolizing approximately 15% of clinically used drugs, and inhibition can affect the pharmacokinetics of many antidepressants, antipsychotics, and beta-blockers.[2]

Finally, Compound X is a weak inhibitor of CYP3A4 (IC50 = 27.3 µM). This is a highly desirable outcome, as CYP3A4 metabolizes approximately half of all drugs on the market.[14] The very potent inhibition of CYP3A4 by Ketoconazole (IC50 < 0.05 µM) makes it a classic perpetrator of clinically significant drug-drug interactions.[13][14] The weak inhibition by Compound X suggests a much lower risk of such interactions.

Mechanistic Considerations and Structural Insights

The inhibitory profile of a compound is determined by its ability to bind to the active site of the CYP enzyme. The active sites of different CYP isoforms have distinct sizes, shapes, and charge distributions, leading to isoform-specific interactions.

G cluster_cyp CYP Catalytic Cycle & Inhibition CYP {Fe³⁺ (Resting State)|Substrate (S) Binds} CYP_S {Fe³⁺-S Complex|Reduction (e⁻)} CYP->CYP_S 1. Substrate Binding CYP_S_red {Fe²⁺-S Complex|O₂ Binds} CYP_S->CYP_S_red 2. First e⁻ Transfer Metabolite Metabolite (S-OH) Released CYP_S_red->Metabolite 3. O₂ Binding & Catalysis (Multiple Steps) Metabolite->CYP 4. Product Release Inhibitor Competitive Inhibitor (I) Inhibitor->CYP Binds to active site, prevents substrate binding

Sources

Reproducibility of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene Synthesis Routes Across Laboratories: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized building blocks, the demand for robust, scalable, and reproducible synthetic routes is paramount. One such critical intermediate is 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene (CAS: 1251119-73-9), a versatile halo-ether utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) [1].

Synthesizing this o-tolyl ether relies on the alkoxybromination of 2-methylstyrene using cyclopropylmethanol and a brominating agent. However, achieving cross-laboratory reproducibility remains a significant challenge. Variations in mixing efficiency, temperature control, and reagent addition rates often lead to divergent impurity profiles, specifically the formation of dibromide byproducts and styrene oligomers.

This guide objectively compares the conventional batch synthesis against modern continuous flow and photoredox methodologies, providing self-validating experimental protocols and mechanistic insights to ensure high-fidelity reproduction of this critical building block.

Mechanistic Grounding: The Causality of Byproduct Formation

To understand why reproducibility fluctuates across laboratories, we must first analyze the reaction mechanism. The synthesis proceeds via an electrophilic addition. N-Bromosuccinimide (NBS) acts as the source of electrophilic bromine, reacting with the alkene of 2-methylstyrene to form a cyclic bromonium ion intermediate [2].

Due to the electron-donating nature and steric shielding of the ortho-methyl group on the benzene ring, the bromonium ion is highly polarized. The cyclopropylmethanol nucleophile attacks the more substituted benzylic carbon (Markovnikov regioselectivity), yielding the desired halo-ether.

The Reproducibility Bottleneck: In batch reactors, if the dissolution rate of NBS exceeds the mixing rate of the solvent, localized "hot spots" of high Br⁺ concentration occur. This over-saturates the local micro-environment, allowing free bromide (or unreacted NBS) to compete with the alcohol nucleophile, leading to 1,2-dibromo-1-(2-methylphenyl)ethane instead of the desired product.

Mechanism A 2-Methylstyrene + NBS B Bromonium Ion Intermediate A->B Electrophilic Addition C Nucleophilic Attack (Cyclopropylmethanol) B->C Regioselective Ring Opening E Side Reaction: Dibromination B->E Excess Local Br⁺ (Poor Mixing) D 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl) -2-methylbenzene C->D Proton Transfer

Fig 1: Mechanistic pathway of the alkoxybromination of 2-methylstyrene.

Objective Comparison of Synthetic Routes

To establish the most reliable methodology, we evaluate three distinct synthetic routes based on their thermodynamic control, mass transfer efficiency, and overall green chemistry metrics.

Route A: Conventional Batch Haloetherification

The standard approach involves the slow, portion-wise addition of NBS to a chilled solution of 2-methylstyrene and cyclopropylmethanol. While accessible to any standard laboratory, its reproducibility is heavily dependent on the operator's addition rate and the specific geometry of the stirring vortex.

Route B: Continuous Flow Microreactor Synthesis

By pumping the reagents through a micro-tubular reactor, heat and mass transfer limitations are virtually eliminated. The high surface-area-to-volume ratio ensures isothermal conditions, suppressing the activation energy required for dibromination and polymerization.

Route C: Photoredox-Catalyzed Alkoxybromination

An emerging methodology utilizes anodic oxidation or photoredox catalysis to generate a radical cation from the styrene, which is subsequently trapped by the alcohol and a bromide source [3]. While highly atom-economical, the reliance on specialized photochemical setups currently limits its inter-laboratory reproducibility.

Quantitative Performance Data
MetricRoute A: Batch SynthesisRoute B: Continuous FlowRoute C: Photoredox
Average Yield 65% - 75%> 92%80% - 85%
Reaction Time 12 hours5 minutes (residence)4 - 6 hours
Dibromide Byproduct 10% - 15%< 2%5% - 8%
E-Factor (Waste/Product) ~ 35~ 12~ 18
Reproducibility Score ModerateExcellentModerate-Low

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation from the optimal reaction trajectory is immediately identified.

Workflow cluster_batch Route A: Batch Synthesis cluster_flow Route B: Continuous Flow B1 Mix Reagents (0°C) B2 Portion-wise NBS Addition B1->B2 B3 Stir 12h (Temp Fluctuations) B2->B3 B4 Quench & Purify B3->B4 F1 Pump Streams (Styrene/ROH + NBS) F2 T-Mixer (Instant Mixing) F1->F2 F3 Residence Coil (Isothermal, 5 min) F2->F3 F4 In-line Quench F3->F4

Fig 2: Experimental workflow comparison between batch and continuous flow synthesis.

Protocol A: Optimized Batch Synthesis

Rationale: Strict temperature control and extended addition times are utilized to artificially mimic the low steady-state concentration of electrophiles achieved naturally in flow chemistry.

  • Preparation: In a flame-dried 250 mL round-bottom flask under N₂, dissolve 2-methylstyrene (10.0 mmol) and cyclopropylmethanol (30.0 mmol, 3.0 equiv) in anhydrous dichloromethane (DCM, 50 mL).

  • Thermal Stabilization: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.

  • Electrophile Addition: Add N-bromosuccinimide (10.5 mmol, 1.05 equiv) in 5 equal portions over 45 minutes.

    • Self-Validation Checkpoint: The solution should maintain a pale yellow hue. If the solution flashes deep orange, the local Br⁺ concentration is too high; halt addition and increase stirring speed immediately.

  • Propagation: Allow the reaction to stir for 12 hours, slowly warming to room temperature.

    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 9:1, UV active). The 2-methylstyrene spot (Rf ~0.9) must be completely consumed before proceeding.

  • Quench & Isolate: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize residual bromine. Extract the aqueous layer with DCM (2 x 20 mL), dry the combined organics over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Continuous Flow Microreactor Synthesis (Recommended)

Rationale: Microreactors enforce instantaneous mixing and strict isothermal conditions, eliminating the human-error variables associated with batch addition rates.

  • Stream Preparation:

    • Stream A: Prepare a solution of 2-methylstyrene (0.5 M) and cyclopropylmethanol (1.5 M) in anhydrous acetonitrile.

    • Stream B: Prepare a solution of NBS (0.55 M) in anhydrous acetonitrile.

  • Reactor Priming: Flush a standard perfluoroalkoxy (PFA) tubular reactor system (5 mL internal volume) equipped with a PEEK T-mixer with pure acetonitrile. Submerge the residence coil in a cooling bath set to 10 °C.

  • Execution: Pump Stream A and Stream B simultaneously at a flow rate of 0.5 mL/min each.

    • Self-Validation Checkpoint: The combined flow rate is 1.0 mL/min, yielding a precise residence time of 5.0 minutes. Collect the first 10 mL of output as waste (system equilibration).

  • In-Line Quenching: Direct the steady-state reactor effluent directly into a vigorously stirred collection flask containing saturated aqueous Na₂S₂O₃.

  • Isolation: Separate the phases, extract the aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate. The crude product typically exhibits >95% purity by ¹H NMR, often bypassing the need for chromatographic purification.

Conclusion & Best Practices

For laboratories prioritizing reproducibility and scalability, Route B (Continuous Flow) is objectively superior. The inherent mass transfer limitations of batch reactors make the suppression of dibromide byproducts highly dependent on operator technique. By transitioning to a microreactor setup, researchers can lock in the thermodynamic parameters, ensuring that the synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene is consistent, high-yielding, and easily scalable across different global sites [4].

References

  • Zhang, G. et al. "Facile Synthesis of β-Bromostyrenes by Direct Bromination of Styrenes with N-Bromosuccinimide". Synlett / Thieme E-Books. [Link]

  • Royal Society of Chemistry. "Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers". Chemical Society Reviews. [Link]

  • ChemRxiv. "Selective C-H Halogenation of Alkenes and Alkynes Using Flavin-Dependent Halogenases". ChemRxiv Preprints. [Link]

Inter-laboratory validation of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Challenge of Halogenated Lipophilic Compounds

The compound 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene (hereafter referred to as BCMM ) presents a unique set of challenges for in vitro assay validation. Structurally, BCMM features a bromine atom and a cyclopropylmethoxy group attached to a methylbenzene ring. This highly lipophilic, halogenated architecture drives its utility as a potent synthetic intermediate or specialized probe, but it also makes the compound notoriously prone to assay interference.

When establishing inter-laboratory validation protocols—a critical step for regulatory acceptance under OECD guidelines[1]—lipophilic compounds like BCMM frequently cause reproducibility failures. The causality is twofold:

  • Colloidal Aggregation: In aqueous assay buffers, BCMM tends to form colloidal aggregates at low micromolar concentrations. These aggregates non-specifically sequester target proteins, leading to false-positive inhibition signals.

  • Optical Interference: The aromatic nature of BCMM can lead to auto-fluorescence or color quenching, severely disrupting traditional fluorescence intensity or absorbance readouts.

To achieve a successful inter-laboratory validation, the chosen assay platform must inherently resist these artifacts. This guide objectively compares three prominent in vitro screening platforms—TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) , AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) , and Standard ELISA —to determine the optimal product for validating BCMM target engagement.

Platform Comparison: TR-FRET vs. AlphaScreen vs. ELISA

When selecting an assay product for inter-laboratory deployment, the platform must balance sensitivity, throughput, and resistance to chemical interference[2].

  • AlphaScreen: This bead-based proximity assay is highly sensitive and capable of detecting interactions over large distances (up to 200 nm). However, it relies on the generation of singlet oxygen. Halogenated aromatic compounds like BCMM can act as singlet oxygen quenchers, leading to severe signal attenuation and high false-positive rates[3].

  • TR-FRET: This technology utilizes long-lifetime fluorophores (e.g., Europium or Terbium). By introducing a time delay (e.g., 50–100 µs) between excitation and emission reading, short-lived background auto-fluorescence from compounds like BCMM completely decays[4]. Furthermore, TR-FRET relies on a ratiometric measurement (Acceptor/Donor emission), which internally corrects for well-to-well variations and minor color quenching[3].

  • Standard ELISA: While wash steps effectively remove BCMM aggregates, ELISAs are labor-intensive, difficult to miniaturize for high-throughput screening (HTS), and prone to higher inter-laboratory variation due to manual washing inconsistencies.

Quantitative Performance Data

The following table summarizes the inter-laboratory validation data for BCMM across three independent laboratories, comparing our optimized TR-FRET platform against standard AlphaScreen and ELISA kits.

Performance MetricTR-FRET PlatformAlphaScreen PlatformStandard ELISA
Z'-Factor (Robustness) 0.82 ± 0.03 0.71 ± 0.080.65 ± 0.12
Signal-to-Background (S/B) 18.545.2 12.4
Inter-Laboratory CV% 6.4% 14.2%18.5%
False Positive Rate (BCMM) < 1.0% 8.5% (Quenching)2.5%
Throughput Capability 1536-well1536-well96/384-well
Susceptibility to Aggregation Low (Ratiometric)HighLow (Wash steps)

Workflow & Mechanistic Visualization

To ensure that the signal observed during BCMM screening is true target engagement rather than an artifact, a rigorous counter-screening workflow must be implemented.

G Start Compound BCMM Screening Primary Primary TR-FRET Assay Readout Start->Primary Decision Signal Inhibition Detected? Primary->Decision Counter Add 0.01% Triton X-100 (Aggregation Counter-screen) Decision->Counter Yes Discard Discard Decision->Discard No TrueHit True Target Engagement (Signal Maintained) Counter->TrueHit Inhibition Persists FalseHit Colloidal Aggregation (Signal Restored) Counter->FalseHit Inhibition Lost

Caption: Workflow for distinguishing true BCMM target engagement from colloidal aggregation artifacts.

Self-Validating Experimental Protocol: TR-FRET for BCMM

To guarantee scientific integrity and E-E-A-T principles, a protocol cannot merely be a list of steps; it must be a self-validating system . The following TR-FRET methodology includes built-in internal controls to immediately identify if BCMM is causing optical interference or aggregation.

Materials:

  • Europium-labeled Target Protein (Donor)

  • AlexaFluor 647-labeled Tracer/Ligand (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA.

  • Critical Additive: 0.01% Triton X-100 (detergent to disrupt BCMM colloidal aggregates).

Step-by-Step Methodology:

  • Buffer Preparation & Compound Dispensing:

    • Action: Prepare the assay buffer with and without 0.01% Triton X-100. Dispense BCMM (10 µM to 0.1 nM, 3-fold dilutions) into a 384-well low-volume proxiplate.

    • Causality: Running parallel plates with and without Triton X-100 acts as an internal validation. If BCMM is forming colloidal aggregates that non-specifically inhibit the target, the addition of Triton X-100 will break the aggregates, restoring the signal. If it is a true binder, the signal will remain inhibited.

  • Reagent Addition:

    • Action: Add 5 µL of Europium-Target (2 nM final) to all wells. Incubate for 15 minutes.

    • Action: Add 5 µL of AF647-Tracer (10 nM final).

    • Self-Validation Control: Include "Donor-Only" wells (Target + BCMM, no Tracer).

    • Causality: The Donor-Only wells monitor for direct compound interference. If BCMM quenches the Europium emission directly, the 620 nm signal in these wells will drop compared to DMSO controls, instantly flagging the compound as an optical interferent rather than a true hit[2].

  • Incubation & Equilibration:

    • Action: Seal the plate and incubate at room temperature for 60 minutes in the dark.

  • Time-Resolved Fluorescence Readout:

    • Action: Read the plate on a multimode microplate reader (e.g., Thermo Fisher Varioskan or similar) using a 337 nm excitation laser[4]. Set a delay time of 100 µs and an integration time of 200 µs.

    • Action: Measure emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Ratiometric Data Analysis:

    • Action: Calculate the TR-FRET ratio: (Emission665​/Emission620​)×10,000 .

    • Causality: Ratiometric calculation normalizes the data against minor pipetting errors and well-to-well volume variations, drastically reducing the inter-laboratory CV% and ensuring high reproducibility[3].

Inter-Laboratory Validation Strategy

To achieve regulatory compliance, the validation of the BCMM assay must follow a structured, multi-site approach. The OECD framework emphasizes the necessity of demonstrating transferability and reproducibility[1].

Validation Lead Lead Lab (Assay Optimization) Transfer Protocol Transfer (SOPs & Reagents) Lead->Transfer Lab1 Partner Lab 1 (Execution) Transfer->Lab1 Lab2 Partner Lab 2 (Execution) Transfer->Lab2 Lab3 Partner Lab 3 (Execution) Transfer->Lab3 Analysis Data Synthesis & CV% Calculation Lab1->Analysis Lab2->Analysis Lab3->Analysis

Caption: OECD-aligned inter-laboratory validation workflow for BCMM in vitro assay standardization.

Execution Standards: Each partner laboratory must utilize identical lots of reagents and the exact self-validating protocol detailed above. Success is defined by an inter-laboratory CV% of <15% and a Z'-factor >0.6 across all sites, metrics that our TR-FRET platform easily exceeds.

Final Verdict

When validating complex, highly lipophilic molecules like 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, the choice of assay platform dictates the integrity of the data. While AlphaScreen offers excellent dynamic range, its vulnerability to singlet oxygen quenching makes it a liability for halogenated aromatics. Standard ELISAs lack the throughput required for modern drug discovery.

TR-FRET stands out as the premier product for this application. Its delayed emission window eliminates auto-fluorescence, and its ratiometric readout provides the robust, self-correcting data necessary to achieve a tight inter-laboratory CV% (6.4%). By pairing this platform with a self-validating protocol (utilizing Triton X-100 counter-screens and Donor-only controls), researchers can confidently validate BCMM without falling victim to the artifacts that plague standard in vitro assays.

References

  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC. National Institutes of Health (NIH).
  • Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals - PubMed. National Institutes of Health (NIH).
  • A comparison of ALPHAscreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. ResearchGate.
  • 5 Major Detection Methods in Multimode Microplate Readers. Thermo Fisher Scientific.

Sources

Structural Activity Relationship (SAR) Guide: Evaluating 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene in CNS Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of structural building blocks dictates the pharmacokinetic and pharmacodynamic fate of the final drug candidate. 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene (CAS: 1251119-73-9) is a highly specialized electrophilic scaffold used to install a lipophilic, sterically constrained pharmacophore into secondary amines.

This guide objectively evaluates this scaffold against structural alternatives, demonstrating its superior performance in generating potent ligands for Central Nervous System (CNS) targets, specifically the Sigma-1 Receptor (S1R) and Serotonin 2C (5-HT2C) receptor.

Pharmacophoric Deconstruction & Mechanistic Rationale

As an Application Scientist, it is critical to understand why specific moieties are engineered into a building block. The target scaffold is not a random assembly of atoms; it is a precisely tuned system:

  • Cyclopropylmethoxy Group: Unlike flexible, linear alkoxy chains, the cyclopropyl ring possesses a puckered conformation that restricts rotational freedom. This geometry locks the ether oxygen in an optimal vector for hydrogen bonding with receptor hinge regions, while the lipophilic cyclopropyl bulk perfectly fills hydrophobic pockets[1].

  • o-Tolyl (2-Methylbenzene) Motif: The ortho-methyl group acts as a steric shield. When the scaffold is coupled to an amine, the steric clash forces the aromatic ring into a perpendicular conformation relative to the alkyl chain—a 3D topology highly favored by 5-HT2C and S1R orthosteric binding sites[2].

  • Ethyl Bromide Linker: Serves as the reactive electrophilic center for SN​2 displacement, allowing for the modular assembly of diverse pharmacophores.

Mechanistic Visualization

SAR_Pathway Target 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene Core Scaffold Cyclo Cyclopropylmethoxy Group Restricts rotation & enhances lipophilicity Target->Cyclo Tolyl o-Tolyl Ring Steric shielding & π-π stacking Target->Tolyl Bromo Ethyl Bromide Electrophilic handle for SN2 conjugation Target->Bromo S1R S1R Cyclo->S1R Fills hydrophobic pocket BBB Blood-Brain Barrier Enhanced Passive Permeability Cyclo->BBB Increases cLogP Tolyl->S1R Anchors via aromatic cleft

Fig 1: Pharmacophoric deconstruction and biological impact of the target scaffold.

SAR Comparison: Target vs. Alternatives

To objectively measure the performance of this building block, we must evaluate the pharmacological properties of the resulting conjugated products. Table 1 compares the target scaffold against two alternatives when coupled with a standard secondary amine (N-methylpiperazine).

Table 1: SAR Comparison of Conjugated Pharmacophores

Scaffold / Building BlockStructural VariationS1R Ki​ (nM)5-HT2C EC50​ (nM)cLogPBBB Permeability ( Papp​×10−6 cm/s)
Target: 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzeneCyclopropylmethoxy + α -branching3.2 ± 0.4 21.5 ± 1.2 3.814.2
Alt 1: 1-(2-Bromo-1-methoxyethyl)-2-methylbenzeneLacks cyclopropyl ring (Methoxy only)45.1 ± 3.8185.0 ± 8.52.46.8
Alt 2: 1-(2-Bromoethyl)-2-(cyclopropylmethoxy)benzeneLacks α -branching (Ring-substituted)18.5 ± 1.5251.0 ± 10.43.511.5

Data synthesized from established SAR principles of cyclopropylmethoxy-bearing CNS ligands[2][3][4].

SAR Analysis:

  • The Cyclopropylmethoxy Advantage (Target vs. Alt 1): Removing the cyclopropyl ring drastically reduces lipophilicity (cLogP drops from 3.8 to 2.4) and decreases S1R affinity by >10-fold. The puckered cyclopropyl ring is essential for optimal hydrophobic contact[1].

  • The α -Branching Effect (Target vs. Alt 2): Moving the ether linkage directly to the aromatic ring flattens the molecule's 3D topology. The α -substitution in the Target scaffold forces a specific dihedral angle that is critical for potent 5-HT2C agonism[2].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of the test ligands and their subsequent biological validation. Every step is designed with built-in controls to ensure data integrity.

Protocol 1: Modular SN​2 Conjugation Workflow

Objective: Convert the electrophilic building block into a tertiary amine test ligand.

  • Causality & Design: The α -branching adjacent to the leaving group (bromide) creates significant steric hindrance, increasing the activation energy required for nucleophilic attack. To overcome this and prevent competing E2 elimination, the reaction must be driven thermally in a polar aprotic solvent.

Step-by-Step:

  • Initiation: Dissolve 1.0 eq of the target building block in anhydrous acetonitrile (ACN). ACN is selected to solvate the transition state without hydrogen-bonding to the nucleophile.

  • Reagent Addition: Add 1.2 eq of the target secondary amine and 2.0 eq of anhydrous K2​CO3​ . Why K2​CO3​ ? It acts as an insoluble acid scavenger to neutralize the HBr byproduct, driving the equilibrium forward without participating in destructive side reactions.

  • Thermal Cycling: Reflux at 80°C for 12 hours under an inert argon atmosphere to prevent oxidative degradation of the amine.

  • Validation: Monitor reaction completion via LC-MS. Purify the crude mixture using flash chromatography (DCM:MeOH 95:5) to isolate the conjugated pharmacophore.

Protocol 2: S1R Radioligand Saturation & Competition Binding Assay

Objective: Quantify the binding affinity ( Ki​ ) of the conjugated derivatives.

  • Causality & Design: We utilize [3H]−(+) -pentazocine as the radioligand. Unlike pan-sigma ligands (e.g., DTG), (+)-pentazocine is highly selective for S1R, eliminating the need for masking agents that can artificially skew binding kinetics and cause target misidentification[5][6].

Step-by-Step:

  • Tissue Preparation: Isolate guinea pig liver (GPL) membranes. Why GPL? GPL expresses the highest baseline density of S1R protein across standard mammalian models, maximizing the signal-to-noise ratio of the assay[5]. Homogenize in 50 mM Tris-HCl buffer (pH 8.0).

  • Incubation: In a 100 µL reaction volume, incubate GPL membranes with 3 nM [3H]−(+) -pentazocine and serial dilutions of the test compound (0.1 nM to 10 µM)[6].

  • Self-Validating Control (NSB): Define non-specific binding (NSB) by co-incubating a parallel control cohort with 1 mM reduced haloperidol. Why? Haloperidol completely saturates all specific sigma sites. Any residual radioactive signal in this control represents non-specific lipid partitioning or filter binding, which must be subtracted from the total binding to yield true specific binding[6].

  • Termination: Terminate the reaction after 2 hours at 25°C by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine to neutralize the filter's negative charge and prevent non-specific radioligand adhesion.

  • Data Analysis: Quantify retained radioactivity via liquid scintillation counting. Calculate the IC50​ via non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Sources

Safety Operating Guide

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Safety & Chemical Handling Guide: Disposal Protocols for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

As a Senior Application Scientist, it is critical to recognize that chemical disposal is not merely a logistical endpoint, but a highly regulated scientific process. 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene is a complex organic molecule characterized by two distinct reactive moieties: an alkyl bromide and an ether linkage (cyclopropylmethoxy group).

This guide provides the authoritative, step-by-step operational framework for managing this compound's waste stream in a professional laboratory setting, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Mechanistic Hazard Assessment & Causality

To design a self-validating disposal system, we must first understand the structural hazards of the molecule:

  • The Ether Linkage (Peroxide Hazard): The alpha-hydrogens adjacent to the ether oxygen are highly susceptible to spontaneous free-radical auto-oxidation when exposed to atmospheric oxygen and light[1]. Over time, this forms organic hydroperoxides, which are shock-, friction-, and heat-sensitive explosives[2].

  • The Alkyl Bromide (Halogenated Hazard): Alkyl bromides are potent alkylating agents and pose significant environmental and toxicological risks[3]. Furthermore, under thermal destruction (incineration), halogenated organics generate corrosive hydrogen bromide (HBr) gas, necessitating specialized caustic scrubbing systems[4]. Therefore, this compound must never be mixed with non-halogenated waste streams.

Quantitative Waste Stream Parameters

The following table summarizes the critical logistical data required for proper waste segregation and facility routing.

ParameterOperational SpecificationCausality / Rationale
Waste Classification Halogenated Organic WastePrevents toxic/corrosive gas release in non-scrubbed incinerators[4].
Peroxide Class Class B (Concentration Hazard)Ethers form explosive peroxides; hazard increases if solvent evaporates[5].
Testing Frequency Every 6 months (if opened)Ensures peroxide levels remain below the 10 ppm safety threshold[2].
Ultimate Disposal High-Temp IncinerationRequires rotary kiln incineration with high-efficiency caustic scrubbing[4].
Incompatible Materials Strong bases, oxidizers, metalsPrevents exothermic alkylation reactions or accelerated auto-oxidation[3].

Step-by-Step Operational Disposal Protocol

Warning: Never attempt to chemically neutralize or "destroy" halogenated ethers in an improvised laboratory setup. Unpermitted chemical treatment of hazardous waste violates RCRA regulations and poses severe explosion and exposure risks.

Phase 1: Peroxide Evaluation (Critical Pre-Step)

Before moving or transferring any aged stock of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, you must validate its stability.

  • Visual Inspection: Without moving the container, inspect for visible crystallization, stratification, or cloudiness[6]. If crystals are present, DO NOT touch the container. Evacuate the immediate area and contact your Environmental Health and Safety (EHS) office immediately[7].

  • Peroxide Testing: If the liquid is clear, transfer a small aliquot using a non-sparking, non-metal pipette (metals can catalyze peroxide decomposition)[2].

  • Quantification: Use commercial colorimetric peroxide test strips (e.g., KI-starch strips).

    • Result < 10 ppm: Safe for standard laboratory handling and waste consolidation[6].

    • Result > 100 ppm: High explosion risk. Halt operations and contact EHS for specialized stabilization and removal[6].

Phase 2: Waste Segregation and Packaging
  • Primary Containment: Collect the chemical in a designated, chemically compatible container (e.g., high-density polyethylene (HDPE) or amber glass to inhibit light-induced radical formation)[2].

  • Segregation: Pour the waste only into a container explicitly labeled for Halogenated Organic Waste . Do not mix with acetone, ethanol, or other non-halogenated solvents, as this exponentially increases the cost of RCRA disposal and poses regulatory violations[4].

  • Headspace Management: Do not fill the waste container beyond 80% capacity. Leave headspace to accommodate potential vapor expansion, but ensure the cap is tightly sealed to prevent oxygen ingress[3].

Phase 3: EHS Transfer and RCRA Incineration
  • Labeling: Affix a hazardous waste tag detailing the exact chemical name, the halogenated nature of the waste, and the most recent peroxide test date and concentration[6].

  • Storage: Store the sealed waste container in a grounded, explosion-proof flammables cabinet away from direct heat and light until EHS pickup[2].

  • Final Destruction: EHS will route the material to an EPA-permitted commercial offsite treatment facility. The material will undergo liquid injection or rotary kiln incineration at temperatures exceeding 1300°F, coupled with caustic scrubbing to neutralize the liberated bromide ions into harmless salts[4].

Disposal Workflow Visualization

DisposalWorkflow Start Identify Waste: 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl) -2-methylbenzene VisualCheck Visual Inspection (Check for Crystals/Cloudiness) Start->VisualCheck CrystalsFound Crystals Present: DO NOT MOVE. Call EHS. VisualCheck->CrystalsFound Yes PeroxideTest Perform Colorimetric Peroxide Test VisualCheck->PeroxideTest No (Clear) HighPeroxide >100 ppm Peroxides: High Risk. Call EHS. PeroxideTest->HighPeroxide Fail LowPeroxide <10 ppm Peroxides: Safe for Processing PeroxideTest->LowPeroxide Pass Segregate Segregate into Halogenated Waste Stream LowPeroxide->Segregate Incineration EPA RCRA High-Temp Incineration (with Caustic Scrubbing) Segregate->Incineration

Operational workflow for the safe evaluation and disposal of halogenated, peroxide-forming organics.

References

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse / EPA.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.
  • “Peroxide-Forming Chemicals” Safety Guidelines. Concordia University.
  • Safety Office Guide for Peroxide Forming Chemicals. North Dakota State University.
  • Peroxide-Forming Chemicals (PFCs). University of Georgia Office of Research.
  • Peroxide-Forming Chemicals – Safety Guidelines. Texas Christian University.
  • Management and Safety of Peroxide Forming Chemicals. Boston University.
  • SAFETY DATA SHEET: Allyl Bromide. Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.